Nms-873
Description
an inhibitor of VCP, a ubiquitin-dependent segregase, with antiviral activity
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-cyclopentylsulfanyl-5-[[3-methyl-4-(4-methylsulfonylphenyl)phenoxy]methyl]-1,2,4-triazol-4-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S2/c1-19-16-22(11-14-25(19)20-9-12-24(13-10-20)36(2,32)33)34-18-26-29-30-27(35-23-7-3-4-8-23)31(26)21-6-5-15-28-17-21/h5-6,9-17,23H,3-4,7-8,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGTUKMAJVCBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NN=C(N2C3=CN=CC=C3)SC4CCCC4)C5=CC=C(C=C5)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418013-75-8 | |
| Record name | 1418013-75-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Allosteric Binding Site of Nms-873: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nms-873 is a potent and highly selective allosteric inhibitor of the AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP). Its unique mechanism of action, targeting a site distinct from the ATP binding pocket, has made it a valuable tool for studying p97 function and a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the allosteric binding site of this compound, detailing the molecular interactions, the functional consequences of its binding, and the experimental methodologies used to elucidate this information.
The Allosteric Binding Site of this compound on p97/VCP
This compound binds to a cryptic, allosteric pocket located at the interface of the D1 and D2 ATPase domains of adjacent p97 protomers within the functional hexameric complex.[1][2] Cryo-electron microscopy (cryo-EM) studies have revealed that the inhibitor settles into a groove within the D2 domain.[3][4]
The binding of this compound prevents the conformational changes necessary for p97 function by interacting with and locking the inter-subunit signaling (ISS) motif.[3][5] This interference with the catalytic cycle stabilizes the ADP-bound state of p97, effectively halting its activity.[2]
Molecular docking and structural studies have identified several key amino acid residues that form the binding pocket and are crucial for the interaction with this compound. These residues are primarily located in the D2 domain and the linker region between the D1 and D2 domains.
Quantitative Data: Binding Affinity and Inhibitory Concentrations
The potency of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes key quantitative data.
| Parameter | Value | Target/System | Reference |
| IC50 | 30 nM | p97/VCP (cell-free assay) | [6] |
| IC50 | 24 nM | p97/VCP | [7] |
| Apparent Kd | 162 nM | p97/VCP (wild-type) | [8] |
| Apparent Kd | 159 nM | p97/VCP (A530T mutant) | [8] |
| Antiproliferative IC50 | 380 nM | HCT116 cancer cells | [7] |
| Antiproliferative IC50 | 0.4 µM | HCT116 cells | [6] |
| Antiproliferative IC50 | 0.7 µM | HeLa cells | [6] |
Signaling Pathways Affected by this compound
Inhibition of p97 by this compound disrupts cellular protein homeostasis, leading to the activation of specific signaling pathways, most notably the Unfolded Protein Response (UPR) and interference with autophagy.
p97's Role in Protein Degradation
p97 is a critical component of the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD).[7][9][10] It functions to extract ubiquitinated proteins from cellular compartments, preparing them for degradation by the proteasome.[9]
Induction of the Unfolded Protein Response (UPR)
By inhibiting p97 and causing an accumulation of misfolded, ubiquitinated proteins, this compound induces ER stress, which in turn activates the UPR.[1] The UPR is a signaling network that aims to restore protein homeostasis but can trigger apoptosis if the stress is prolonged.
Experimental Protocols
The characterization of the this compound binding site and its effects has relied on a combination of structural biology, biochemical assays, and cell-based methods.
NADH-Coupled ATPase Assay
This assay is used to measure the ATPase activity of p97 and the inhibitory effect of compounds like this compound. It couples the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Principle:
-
p97 hydrolyzes ATP to ADP and inorganic phosphate.
-
Pyruvate kinase (PK) uses phosphoenolpyruvate (PEP) to convert ADP back to ATP, producing pyruvate.
-
Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+.
-
The decrease in NADH concentration is measured by the change in absorbance at 340 nm.
Protocol Outline:
-
Reaction Buffer Preparation: Prepare a buffer containing HEPES (pH 7.5-8.0), MgCl₂, DTT, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.
-
Enzyme and Inhibitor Preparation: Dilute recombinant p97 protein to the desired concentration in the reaction buffer. Prepare serial dilutions of this compound.
-
Assay Setup: In a microplate, combine the reaction buffer, p97, and varying concentrations of this compound (or vehicle control).
-
Initiation and Measurement: Initiate the reaction by adding ATP. Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a plate reader.
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11][12]
Principle:
-
Cells are treated with the compound of interest (this compound).
-
The treated cells are heated to a range of temperatures.
-
Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.
-
After cell lysis and removal of aggregates, the amount of soluble target protein (p97) is quantified, typically by Western blotting or other detection methods.[12]
Protocol Outline:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a gradient of temperatures in a thermal cycler.[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[11]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins and cell debris.[11]
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble p97 using Western blotting with a p97-specific antibody.
-
Data Analysis: Plot the amount of soluble p97 as a function of temperature for each treatment condition. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Off-Target Effects of this compound
It is important for researchers to be aware that this compound, while highly selective for p97, has been reported to have off-target effects. Studies have shown that this compound can act as a dual inhibitor of mitochondrial Complex I and ATP synthase, leading to the dysregulation of glycometabolism in a p97-independent manner.[1][2][14] This polypharmacology should be considered when interpreting cellular phenotypes resulting from this compound treatment.
Conclusion
This compound is a pivotal chemical probe that has significantly advanced our understanding of p97 biology. Its allosteric binding site, located at the D1-D2 domain interface, offers a unique modality for inhibiting this therapeutically relevant target. The detailed knowledge of its binding site, mechanism of action, and the associated signaling pathways, as outlined in this guide, provides a solid foundation for researchers utilizing this compound in their studies and for the development of next-generation allosteric p97 inhibitors.
References
- 1. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. EMDB-23442: Cryo-EM structure of human p97 in complex with this compound in the pre... - Yorodumi [pdbj.org]
- 5. rcsb.org [rcsb.org]
- 6. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of p97/Cdc48p in endoplasmic reticulum-associated degradation: from the immune system to yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Adapted ATPase domain communication overcomes the cytotoxicity of p97 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
NMS-873: A Multi-Faceted Approach to Inducing Cancer Cell Death
An In-depth Technical Guide on the Core Mechanisms of Action
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms by which a compound induces cancer cell death is paramount. NMS-873, a potent and specific allosteric inhibitor of the AAA+ ATPase Valosin-Containing Protein (VCP), also known as p97, has emerged as a significant tool compound for studying protein homeostasis and a potential lead for anticancer therapies.[1][2] This guide elucidates the intricate, multi-pronged mechanism through which this compound drives cancer cells towards apoptosis by disrupting critical cellular processes including protein degradation, the unfolded protein response, autophagy, and cellular metabolism.
The Central Target: p97/VCP - A Master Regulator of Proteostasis
p97 is a highly abundant, hexameric enzyme that functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel, unfold, and segregate ubiquitinated proteins from various cellular structures like the endoplasmic reticulum (ER), chromatin, and protein complexes.[3][4] This activity is crucial for numerous cellular pathways, most notably:
-
The Ubiquitin-Proteasome System (UPS): p97 acts upstream of the proteasome, extracting polyubiquitinated proteins and presenting them for degradation.[3]
-
Endoplasmic Reticulum-Associated Degradation (ERAD): p97 is essential for the retrotranslocation of misfolded proteins from the ER lumen to the cytosol for their subsequent degradation.[5][6]
-
Autophagy: p97 plays a key role at the intersection of the UPS and autophagy, influencing processes like autophagosome maturation.[1][7]
Given the reliance of cancer cells on robust protein quality control systems to manage the proteotoxic stress associated with rapid proliferation and aneuploidy, p97 represents a critical vulnerability and a prime therapeutic target.[8][9]
This compound: A Unique Allosteric Inhibitor
This compound is a highly specific, non-ATP-competitive inhibitor of p97.[10] Unlike ATP-competitive inhibitors, it binds to a cryptic allosteric pocket that forms between the D1 and D2 ATPase domains of adjacent p97 protomers.[1] This binding event distorts inter-subunit communication required for coordinated ATP hydrolysis, effectively locking the enzyme in a substrate-bound state and inhibiting its segregase activity.[1][11]
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
|---|---|---|---|
| Biochemical IC50 | 30 nM | Recombinant p97/VCP | [10] |
| Antiproliferative IC50 | 400 nM | HCT116 (Colon Cancer) | |
| Antiproliferative IC50 | 700 nM | HeLa (Cervical Cancer) |
| Selectivity | >10 µM | Panel of other AAA ATPases, HSP90, 53 kinases |[10] |
Core Mechanism 1: Disruption of Proteostasis via UPS and ERAD Inhibition
The primary consequence of p97 inhibition by this compound is a systemic disruption of protein homeostasis. By inactivating p97's segregase function, this compound prevents the extraction and processing of ubiquitinated substrates.
This leads to two major cellular events:
-
Accumulation of Polyubiquitinated Proteins: The failure to process substrates for the proteasome results in a widespread accumulation of polyubiquitinated proteins throughout the cell.[2][12] This is a hallmark cellular response to p97 inhibition.
-
ERAD Impairment and ER Stress: The ERAD pathway is critically dependent on p97 to pull misfolded proteins out of the ER membrane and lumen.[6] this compound-mediated inhibition of p97 blocks this process, causing misfolded proteins to accumulate within the ER, a condition known as ER stress.[12]
Core Mechanism 2: Induction of the Terminal Unfolded Protein Response (UPR)
The accumulation of misfolded proteins in the ER triggers a sophisticated signaling network called the Unfolded Protein Response (UPR).[13][14] Initially, the UPR aims to restore homeostasis by reducing protein translation and increasing the expression of chaperones.[9] However, severe or prolonged ER stress, as induced by this compound, pushes the UPR into a terminal, pro-apoptotic phase.[1][12]
The UPR is mediated by three ER-transmembrane sensors:
-
PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates eIF2α, leading to a general attenuation of translation but also the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates pro-apoptotic factors like CHOP.[13] Treatment with this compound robustly increases ATF4 and CHOP levels.[2][15]
-
IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α splices XBP1 mRNA, generating a potent transcription factor (XBP1s) that upregulates ERAD components and chaperones. Under terminal stress, IRE1α can also activate apoptotic signaling through the JNK pathway.[13]
-
ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi, where it is cleaved to release a transcription factor that, like XBP1s, upregulates genes involved in protein folding and degradation.[13]
By causing unrelenting ER stress, this compound converts the normally pro-survival UPR into a death signal, culminating in apoptosis.
Core Mechanism 3: Interference with Autophagy
Autophagy is a cellular recycling process where cytoplasmic components are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. p97 is implicated in several stages of autophagy, and its inhibition by this compound disrupts this process, specifically by interfering with autophagosome maturation.[1][10] This blockage prevents the clearance of protein aggregates and damaged organelles, further contributing to cellular stress and toxicity. The accumulation of autophagy adaptors like p62 is another observed effect, indicating a stalled autophagic flux.[12]
Core Mechanism 4: p97-Independent Metabolic Disruption
Recent studies have revealed that this compound possesses significant off-target effects on mitochondrial function, adding another layer to its cytotoxic mechanism. This activity is independent of its action on p97, as demonstrated in this compound-resistant cell lines harboring p97 mutations that still exhibit metabolic disruption.[16][17]
This compound directly inhibits two key components of oxidative phosphorylation (OXPHOS):
This dual inhibition cripples the cell's primary ATP production pathway. To survive, cancer cells attempt to compensate by dramatically increasing glycolysis (the "Warburg effect" under duress).[18][19] However, this metabolic shift is often insufficient to meet the high energy demands of the cell, leading to an energy crisis. This p97-independent effect can be synergistically exploited; co-treatment with glycolysis inhibitors like 2-deoxy-d-glucose (2-DG) significantly enhances the anti-proliferative activity of this compound.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]
- 4. Valosin-containing protein - Wikipedia [en.wikipedia.org]
- 5. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Endoplasmic Reticulum Stress Signaling in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Endoplasmic Reticulum Stress Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adapted ATPase domain communication overcomes the cytotoxicity of p97 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis [frontiersin.org]
An In-depth Technical Guide on NMS-873 and Its Effect on Autophagosome Maturation
For Researchers, Scientists, and Drug Development Professionals
Abstract
NMS-873 is a highly potent and specific allosteric inhibitor of the AAA+ ATPase Valosin-Containing Protein (VCP), also known as p97.[1][2] VCP/p97 plays a critical role in numerous cellular processes, including protein homeostasis and, notably, multiple stages of the autophagy pathway. This guide provides a detailed examination of the mechanism by which this compound disrupts autophagosome maturation, a key step in the autophagic degradation pathway. We will review the function of VCP/p97 in autophagy, present quantitative data on the effects of this compound, detail relevant experimental protocols for studying these effects, and discuss important off-target considerations. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.
Introduction: VCP/p97 in the Autophagy Pathway
Autophagy is a conserved catabolic process responsible for the degradation of cellular components, such as long-lived proteins and damaged organelles, through the lysosomal machinery. The process involves the formation of a double-membraned vesicle, the autophagosome , which engulfs cytoplasmic cargo. The autophagosome then matures and fuses with a lysosome to form an autolysosome , where the cargo is degraded.
VCP/p97 is a key regulator at multiple junctures of this pathway:
-
Autophagy Initiation: VCP/p97 interacts with the Beclin 1-containing phosphatidylinositol 3-kinase (PtdIns3K) complex, promoting its assembly and activity. This is crucial for the production of PtdIns3P, a lipid that serves as a platform for the recruitment of early autophagy proteins.
-
Autophagosome Maturation: VCP/p97 is essential for the maturation of autophagosomes, particularly those containing ubiquitinated substrates.[3] This function is critical for the fusion of autophagosomes with lysosomes.[4][5] Inhibition or mutation of VCP/p97 leads to the accumulation of immature autophagosomes.[4]
-
Lysosomal Homeostasis: VCP/p97 is also involved in the clearance of damaged lysosomes via a selective form of autophagy known as lysophagy, acting downstream of ubiquitin and p62 recruitment to the damaged organelle.[6]
Given its central role, targeting VCP/p97 presents a compelling strategy for modulating autophagy, with therapeutic implications for diseases like cancer and neurodegeneration.
This compound: A Potent Allosteric Inhibitor of VCP/p97
This compound is a non-ATP-competitive, allosteric inhibitor of VCP/p97. It binds to a cryptic site at the interface of the D1 and D2 ATPase domains of adjacent protomers within the VCP/p97 hexamer. This binding event stabilizes the ADP-bound state of the enzyme, disrupting the coordinated ATP hydrolysis cycle required for its chaperone-like activity. This allosteric mechanism confers high specificity for VCP/p97 over other AAA ATPases and kinases.[1][2]
Mechanism of Action: this compound Impairs Autophagosome Maturation
The primary effect of this compound on the autophagy pathway is the potent inhibition of autophagosome maturation. By inhibiting the ATPase activity of VCP/p97, this compound prevents the necessary conformational changes and protein remodeling events that facilitate the fusion of autophagosomes with lysosomes.[4]
This blockade leads to several key cellular phenotypes:
-
Accumulation of Autophagosomes: Cells treated with this compound show a significant increase in the number of autophagosomes, which can be visualized as puncta positive for the marker protein LC3 (Microtubule-associated protein 1A/1B-light chain 3).[4][7]
-
Increased p62/SQSTM1 Levels: p62, or Sequestosome-1, is an autophagy receptor that binds to ubiquitinated cargo and to LC3, thereby targeting the cargo for degradation. As p62 is itself degraded within the autolysosome, a block in autophagic flux leads to its accumulation.[4][8]
-
Disruption of Autophagic Flux: The overall process of autophagy, from initiation to degradation, is termed autophagic flux. This compound disrupts this flux at a late stage, causing a buildup of intermediates (autophagosomes) that fail to be cleared.
The consequences of VCP/p97 inhibition by this compound are visually summarized in the following diagram.
Quantitative Data Presentation
The activity of this compound has been quantified in various biochemical and cell-based assays. The tables below summarize key data points.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line / System | Citation |
| VCP/p97 ATPase IC₅₀ | 30 nM | Recombinant Human VCP/p97 | [1][2][9] |
| VCP/p97 ATPase IC₅₀ | 24 nM | Recombinant Human VCP/p97 | [10] |
| Antiproliferative IC₅₀ | 0.40 µM (400 nM) | HCT116 (Colon Carcinoma) | [2] |
| Antiproliferative IC₅₀ | 0.38 µM (380 nM) | HCT116 (Colon Carcinoma) | [10] |
| Antiproliferative IC₅₀ | 0.70 µM (700 nM) | HeLa (Cervical Carcinoma) | [2] |
| Selectivity | >10 µM | Panel of other AAA ATPases, Hsp90, 53 kinases | [1][2] |
Table 2: Off-Target Effects of this compound
| Target | Effect | System | Citation |
| Mitochondrial Complex I | Inhibition | Isolated Mitochondria / Cultured Cells | [11][12] |
| Mitochondrial ATP Synthase | Inhibition | Isolated Mitochondria / Cultured Cells | [11] |
Key Experimental Protocols
5.1 VCP/p97 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by VCP/p97 and is used to determine the IC₅₀ of inhibitors like this compound.
-
Principle: A two-step NADH-coupled enzymatic assay is often used. In the first step, VCP/p97 hydrolyzes ATP to ADP. An ATP-regenerating system (pyruvate kinase and phosphoenolpyruvate) recycles the ADP back to ATP, producing a stoichiometric amount of pyruvate. In the second step, the VCP/p97 reaction is quenched, and lactate dehydrogenase is added with NADH to reduce the accumulated pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH absorbance at 340 nm is proportional to the VCP/p97 activity.[9] Alternatively, a bioluminescence-based assay (e.g., ADP-Glo) can be used, which measures the amount of ADP produced.[13]
-
Protocol Outline (NADH-coupled):
-
Prepare reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT).
-
In a 96-well UV plate, add recombinant VCP/p97, the ATP regenerating system (pyruvate kinase/phosphoenolpyruvate), and varying concentrations of this compound.
-
Initiate the reaction by adding ATP. Incubate at 37°C.
-
Quench the reaction with EDTA.
-
Add lactate dehydrogenase and NADH.
-
Measure the decrease in absorbance at 340 nm using a plate reader.
-
Calculate activity and plot against inhibitor concentration to determine the IC₅₀.
-
5.2 Autophagic Flux Assay using mCherry-EGFP-LC3
This fluorescence-based assay allows for the visualization and quantification of autophagosome maturation into autolysosomes.
-
Principle: Cells are transfected with a plasmid encoding LC3 fused to both a pH-sensitive fluorescent protein (EGFP, quenched by low pH) and a pH-stable fluorescent protein (mCherry).[14] In neutral pH autophagosomes, both EGFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome, the EGFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta. A block in maturation (e.g., by this compound) leads to an accumulation of yellow puncta (autophagosomes) and a decrease in red puncta (autolysosomes).[14][15][16]
-
Protocol Outline:
-
Generate a stable cell line expressing the mCherry-EGFP-LC3 construct.
-
Plate cells and treat with DMSO (vehicle), this compound, or a known autophagy modulator (e.g., chloroquine as a positive control for flux blockade) for the desired time.
-
Fix the cells with paraformaldehyde.
-
Acquire images using a confocal microscope with separate channels for EGFP and mCherry.
-
Quantify the number of yellow (mCherry⁺GFP⁺) and red (mCherry⁺GFP⁻) puncta per cell using image analysis software. An increase in the yellow/red ratio indicates a block in autophagosome maturation.[14]
-
Alternatively, analyze cells by flow cytometry to quantify the red/green fluorescence ratio on a single-cell level.[15][17]
-
5.3 Western Blot Analysis for LC3 and p62
This biochemical method is a standard approach to monitor the effects of compounds on autophagy markers.
-
Principle: Cells are treated with the compound of interest, and cell lysates are analyzed by SDS-PAGE and immunoblotting. Autophagy induction leads to the conversion of LC3-I (cytosolic) to LC3-II (lipidated, membrane-bound), which migrates faster on the gel. A block in autophagic flux prevents the degradation of LC3-II and p62 in the autolysosome, leading to their accumulation.
-
Protocol Outline:
-
Plate cells and treat with this compound for various times and concentrations. Include a control treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to assess maximal LC3-II accumulation (autophagic potential).
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE (a higher percentage gel, e.g., 15%, is recommended for resolving LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies against LC3 and p62. A loading control (e.g., β-actin or GAPDH) is essential.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities. An increase in the LC3-II/Actin and p62/Actin ratios upon this compound treatment indicates a blockage of autophagic flux.[8]
-
Off-Target Effects and Critical Considerations
While this compound is highly selective for VCP/p97, recent studies have revealed important off-target effects that researchers must consider when interpreting cellular data, particularly regarding cytotoxicity.
-
Mitochondrial Respiration Inhibition: this compound has been shown to function as a dual inhibitor of mitochondrial Complex I and ATP synthase (Complex V) of the electron transport chain.[11][12] This inhibition leads to a decrease in oxidative phosphorylation and a compensatory increase in glycolysis (the Warburg effect).[11][18]
-
Confounding Cytotoxicity: The cellular toxicity observed with this compound treatment may be a composite effect of both on-target VCP/p97 inhibition (leading to proteostasis collapse and UPR activation) and off-target mitochondrial inhibition (leading to metabolic stress).[11] Experiments using this compound-resistant cell lines (harboring VCP/p97 mutations) have confirmed that the effect on glycometabolism is p97-independent.[7][12]
-
Experimental Design: When assessing the cellular consequences of VCP/p97 inhibition using this compound, it is advisable to:
-
Use the lowest effective concentration that modulates autophagy markers to minimize off-target effects.
-
Compare results with other VCP/p97 inhibitors that have different mechanisms of action (e.g., the ATP-competitive inhibitor CB-5083) or with genetic approaches like siRNA.[7]
-
Monitor cellular metabolic changes (e.g., lactate production, oxygen consumption) to account for bioenergetic effects.
-
Conclusion and Future Directions
This compound is an invaluable tool for probing the function of VCP/p97 in cellular biology. Its potent and specific inhibition of VCP/p97 has definitively established the enzyme's critical role in autophagosome maturation. The resulting block in autophagic flux leads to the accumulation of ubiquitinated proteins and unresolved autophagosomes, ultimately contributing to cancer cell death.[1]
For drug development professionals, while this compound itself has poor metabolic availability, its mechanism provides a blueprint for developing novel allosteric VCP/p97 inhibitors.[19] Future research should focus on dissecting the precise molecular interactions downstream of VCP/p97 that are required for autophagosome-lysosome fusion. Furthermore, understanding and designing out the off-target mitochondrial effects will be crucial for developing clinically viable VCP/p97 inhibitors that fully exploit the therapeutic potential of autophagy modulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NMS 873 | p97 ATPase | Tocris Bioscience [tocris.com]
- 3. p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of p97/VCP function leads to defective autophagosome maturation, cell cycle arrest and apoptosis in mouse Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells [mdpi.com]
- 13. AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of autophagy flux in isolated mouse skeletal muscle fibers with overexpression of fluorescent protein mCherry-EGFP-LC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Nms-873: An In-depth Technical Guide to its Modulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nms-873 is a potent and highly selective allosteric inhibitor of the AAA+ ATPase Valosin-Containing Protein (VCP), also known as p97.[1][2] VCP/p97 plays a critical role in cellular protein homeostasis by regulating a multitude of cellular processes, including the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[3][4] By binding to an allosteric site at the interface of the D1 and D2 ATPase domains of VCP/p97, this compound locks the enzyme in an ADP-bound state, thereby inhibiting its ATPase activity and disrupting its function.[4] This comprehensive guide details the cellular pathways modulated by this compound treatment, presenting key quantitative data, experimental protocols, and visual representations of the affected signaling cascades.
Core Cellular Pathways Modulated by this compound
This compound treatment instigates a multi-faceted cellular response, primarily centered around the disruption of protein homeostasis and a notable off-target effect on mitochondrial metabolism.
The Unfolded Protein Response (UPR)
Inhibition of VCP/p97 by this compound leads to the accumulation of ubiquitinated, misfolded proteins that would normally be cleared by the proteasome. This accumulation induces significant stress on the endoplasmic reticulum, triggering a robust activation of the Unfolded Protein Response (UPR).[1][2] The UPR is a signaling network aimed at restoring ER homeostasis, but prolonged activation can lead to apoptosis. Key markers of the PERK-eIF2α-ATF4-CHOP branch of the UPR are significantly upregulated upon this compound treatment, indicating a cellular response to overwhelming protein aggregation.[3][5]
Autophagy
VCP/p97 is also involved in the maturation of autophagosomes. This compound treatment has been shown to interfere with the autophagy process.[1][2] This is often observed through the monitoring of microtubule-associated protein 1A/1B-light chain 3 (LC3), where an accumulation of the lipidated form (LC3-II) can indicate a blockage in autophagic flux.[5] The disruption of this critical cellular recycling pathway further contributes to the accumulation of cellular debris and toxic protein aggregates.
Protein Ubiquitination
As a direct consequence of VCP/p97 inhibition, there is a widespread accumulation of polyubiquitinated proteins throughout the cell.[3] VCP/p97 is responsible for segregating these proteins from larger cellular structures and presenting them to the proteasome for degradation. This compound-mediated inhibition of this process leads to a build-up of substrates that are clients of the ubiquitin-proteasome system.
Mitochondrial Oxidative Phosphorylation (OXPHOS) - Off-Target Effect
Notably, this compound exhibits a significant off-target effect as a dual inhibitor of mitochondrial oxidative phosphorylation.[4][6] It has been identified as an inhibitor of both Complex I and ATP synthase of the electron transport chain.[4] This inhibition of cellular respiration leads to a metabolic shift towards glycolysis to meet the cell's energy demands, resulting in increased glucose consumption and lactate production.[5][7] This off-target activity is an important consideration when interpreting cellular phenotypes observed with this compound treatment.
Data Presentation
The following tables summarize the quantitative data associated with this compound treatment.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| VCP/p97 ATPase | Biochemical Assay | 30 nM | [1][2] |
| Other AAA ATPases | Biochemical Assay | >10 µM | [1][8] |
| HSP90 | Biochemical Assay | >10 µM | [8] |
| Kinase Panel (53) | Biochemical Assay | >10 µM | [1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| HCT116 | Colon Carcinoma | 400 nM | [8] |
| HeLa | Cervical Carcinoma | 700 nM | [8] |
| Variety of Hematological and Solid Tumor Lines | - | ~10 µM | [1] |
Table 3: Modulation of Cellular Pathway Markers by this compound
| Pathway | Marker | Effect | Cell Line | Treatment Conditions | Reference |
| Unfolded Protein Response | CHOP | Increased Expression | HCT116 | 2 µM & 5 µM for 6 hours | [3] |
| Unfolded Protein Response | ATF4 | Increased Expression | HCT116 | 2 µM & 5 µM for 6 hours | [3] |
| Autophagy | LC3-II | Increased Levels | HCT116 | 4 µM for 6 hours | [5] |
| Autophagy | p62 | Increased Levels | HCT116 | 4 µM for 6 hours | [5] |
| Protein Ubiquitination | Polyubiquitinated Proteins | Accumulation | HCT116 | 5 µM for 6 hours | [3] |
| Apoptosis | Cleaved Caspase 3 | Increased Levels | HCT116 | 4 µM for 6 hours | [5] |
| DNA Damage | γ-H2A.X | Increased Levels | HCT116 | 4 µM for 6 hours | [5] |
Table 4: Off-Target Effects of this compound on Cellular Metabolism
| Metabolic Parameter | Effect | Cell Line | Treatment Conditions | Reference |
| Lactate Production | Increased | HCT116 | 4 µM for 6 hours | [7][9] |
| Glucose Consumption | Increased | HCT116 | 4 µM for 6 hours | [7] |
| Oxygen Consumption Rate (OCR) | Decreased | HCT116 | 4 µM | [5] |
| Extracellular Acidification Rate (ECAR) | Increased | HCT116 | 4 µM | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
VCP/p97 ATPase Activity Assay (NADH-Coupled)
This assay evaluates the ATPase activity of recombinant VCP/p97 by monitoring the formation of ADP.[1][2]
-
Principle: A two-step enzymatic reaction. In the first step, an ATP-regenerating system (pyruvate kinase and phosphoenolpyruvate) recycles the ADP produced by VCP, leading to the accumulation of pyruvate. In the second step, the VCP reaction is stopped, and the accumulated pyruvate is reduced to lactate by lactic dehydrogenase, which stoichiometrically oxidizes NADH to NAD+. The decrease in NADH is measured spectrophotometrically at 340 nm.
-
Reagents:
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.2 mg/mL BSA.
-
ATP-regenerating system: 40 U/mL pyruvate kinase, 3 mM phosphoenolpyruvate.
-
Quench/Detection Solution: 30 mM EDTA, 250 µM NADH, 40 U/mL lactic dehydrogenase.
-
Recombinant VCP/p97 protein.
-
This compound or other test compounds.
-
-
Procedure:
-
In a 96- or 384-well UV plate, add the reaction buffer.
-
Add recombinant VCP/p97 protein to the desired final concentration (e.g., 10 nM).
-
Add this compound at various concentrations and pre-incubate for 20 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 10 µM.
-
Allow the reaction to proceed for 90 minutes at room temperature.
-
Quench the reaction and initiate the detection step by adding the Quench/Detection Solution.
-
Measure the decrease in absorbance at 340 nm using a plate reader.
-
Calculate IC50 values by fitting the data to a suitable dose-response curve.
-
Cell Viability Assay (Luciferase-Based)
This assay determines the effect of this compound on the proliferation of cancer cell lines.[1][2]
-
Principle: Cell viability is assessed by quantifying the amount of ATP present, which is an indicator of metabolically active cells. A thermostable luciferase enzyme uses ATP to generate a luminescent signal that is proportional to the number of viable cells.
-
Reagents:
-
Appropriate cell culture medium and supplements.
-
Cancer cell lines of interest.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).
-
-
Procedure:
-
Seed cells in a 384-well white, clear-bottom plate at a density of approximately 1,600 cells per well.
-
Allow cells to adhere for 24 hours.
-
Treat cells with a serial dilution of this compound (typically eight dilution points, in duplicate).
-
Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values based on the percentage of growth of treated cells versus untreated controls.
-
Western Blot Analysis for UPR and Autophagy Markers
This protocol is used to detect changes in the expression levels of key protein markers for the UPR (ATF4, CHOP) and autophagy (LC3-II, p62).[3][5][10]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore allows for visualization.
-
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (anti-ATF4, anti-CHOP, anti-LC3, anti-p62, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Treat cells (e.g., HCT116) with this compound at the desired concentrations and for the specified duration (e.g., 4 µM for 6 hours).
-
Harvest cells and prepare whole-cell lysates using lysis buffer.
-
Quantify protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE. For LC3, a higher percentage gel (e.g., 15%) may be required to resolve LC3-I and LC3-II.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Mandatory Visualizations
The following diagrams illustrate the key cellular pathways and experimental workflows discussed.
Caption: VCP/p97 Inhibition by this compound and Induction of the UPR.
Caption: Interference of this compound with Autophagy via VCP/p97.
Caption: Off-Target Inhibition of OXPHOS by this compound.
Caption: Workflow for Western Blot Analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound functions as a dual inhibitor of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMS 873 | p97 ATPase | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
Understanding the Selectivity of NMS-873 for p97: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-873 is a potent and highly selective allosteric inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2] p97 is a critical regulator of protein homeostasis, involved in a myriad of cellular processes including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[3] Its central role in these pathways has made it an attractive therapeutic target for various diseases, including cancer and neurodegenerative disorders. This compound distinguishes itself through its specific, non-competitive mechanism of action, binding to a cryptic allosteric site in the D2 ATPase domain of p97.[4] This guide provides a comprehensive technical overview of the selectivity of this compound for p97, detailing the quantitative data that underscore its specificity, the experimental protocols used to assess its activity, and the signaling pathways it modulates.
Data Presentation: Quantitative Analysis of this compound Selectivity
The selectivity of a pharmacological inhibitor is paramount to its utility as both a research tool and a potential therapeutic agent. This compound exhibits remarkable selectivity for p97 over other ATPases and kinases.
| Target | IC50 | Fold Selectivity vs. p97 | Reference |
| p97/VCP | 30 nM | - | [1][2] |
| Other AAA ATPases | >10 µM | >333 | [1][2] |
| Hsp90 | >10 µM | >333 | [2] |
| Panel of 53 Kinases | >10 µM | >333 | [2][4] |
| Mitochondrial Complex I | IC50 in the µM range | Varies | [4] |
| Mitochondrial ATP Synthase | Weak inhibitor | Varies | [4] |
Table 1: Selectivity Profile of this compound. The table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its primary target, p97, and a panel of other proteins. The high IC50 values for other AAA ATPases, Hsp90, and a broad range of kinases highlight the exceptional selectivity of this compound. It is important to note the off-target activity on mitochondrial respiratory complex I and ATP synthase, which occurs at higher concentrations.[4]
Experimental Protocols
The characterization of this compound's selectivity and mechanism of action relies on a suite of robust biochemical and cellular assays. Detailed methodologies for key experiments are provided below.
p97 ATPase Activity Assays
The enzymatic activity of p97 is fundamental to its cellular functions. Assays that measure the rate of ATP hydrolysis are therefore crucial for evaluating inhibitor potency.
This spectrophotometric assay continuously monitors ATPase activity by linking the production of ADP to the oxidation of NADH.
Principle: ADP produced by p97 is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, a process that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Protocol:
-
Reaction Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 0.2 mg/mL BSA.[5]
-
Reagent Preparation:
-
Prepare stock solutions of ATP (100 mM), PEP (1 M), NADH (10 mM), PK (1000 U/mL), and LDH (2000 U/mL) in appropriate buffers.
-
-
Assay Mix: For a 100 µL reaction, combine:
-
Initiation and Measurement:
-
Data Analysis: Calculate the rate of NADH oxidation from the linear phase of the absorbance curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This is a highly sensitive endpoint assay that measures the amount of ADP produced in an ATPase reaction.
Principle: After the ATPase reaction, the remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to the initial amount of ADP produced.
Protocol:
-
ATPase Reaction:
-
Set up the ATPase reaction in a 96- or 384-well plate with a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Add recombinant p97, this compound or vehicle, and ATP.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration. Calculate IC50 values as described for the NADH-coupled assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding can alter the thermal stability of a protein.
Principle: When cells are heated, proteins begin to denature and aggregate. The binding of a ligand, such as this compound to p97, can stabilize the protein, leading to a higher melting temperature (Tm).
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specific duration (e.g., 1 hour) at 37°C.
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble p97 in each sample by Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis: Plot the amount of soluble p97 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving p97 and the experimental workflow for assessing this compound's selectivity.
Signaling Pathways
Figure 1: p97 Signaling Pathways and Inhibition by this compound. This diagram illustrates the central role of p97 in the Ubiquitin-Proteasome System (UPS), ER-Associated Degradation (ERAD), and Autophagy. This compound inhibits p97 activity across all these pathways.
Experimental Workflows
Figure 2: Experimental Workflows for Assessing this compound Activity. This diagram outlines the key steps in the biochemical and cellular assays used to determine the potency and target engagement of this compound.
Conclusion
This compound is a powerful tool for studying the multifaceted roles of p97 in cellular biology. Its high potency and remarkable selectivity, as demonstrated by extensive quantitative analysis, make it an invaluable reagent for dissecting p97-dependent pathways. The detailed experimental protocols provided in this guide offer a practical resource for researchers seeking to utilize this compound in their own studies. A thorough understanding of its on-target and potential off-target effects, as well as the signaling pathways it modulates, is crucial for the accurate interpretation of experimental results and for the continued development of p97-targeted therapeutics. While this compound shows high selectivity, it is important for researchers to consider its off-target effects on mitochondrial function, especially when interpreting cellular toxicity data.[4] The continued investigation into the nuanced effects of this compound will undoubtedly provide deeper insights into the complex biology of p97 and its role in human health and disease.
References
Unveiling the Mitochondrial Off-Target Effects of Nms-873: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nms-873, a potent allosteric inhibitor of the AAA ATPase p97/VCP, is a valuable tool in cancer research. However, a growing body of evidence reveals significant off-target effects on mitochondrial respiration that warrant careful consideration in experimental design and data interpretation. This technical guide provides an in-depth analysis of these off-target effects, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.
Core Finding: A Dual Inhibitor of Mitochondrial Respiration
Recent studies have serendipitously discovered that this compound acts as a dual inhibitor of mitochondrial oxidative phosphorylation (OXPHOS), a function independent of its well-characterized inhibition of p97.[1][2][3] This off-target activity primarily involves the inhibition of Complex I and, to a lesser extent, ATP synthase (Complex V) of the electron transport chain (ETC).[1][2] This dual inhibition disrupts the normal flow of electrons and proton pumping, leading to decreased ATP production via oxidative phosphorylation and a compensatory shift towards glycolysis.[1][3][4]
Quantitative Analysis of Off-Target Effects
The following tables summarize the key quantitative data from studies investigating the off-target mitochondrial effects of this compound.
Table 1: Inhibitory Concentrations (IC50) of this compound on Mitochondrial Respiration
| Parameter | Cell Line | IC50 Value | Reference |
| ATP Production (in glucose-free media) | L929 mouse fibroblasts | Not explicitly calculated, but significant inhibition observed at sub-micromolar concentrations. | [1] |
| Glycolysis Induction (Lactate Production/Glucose Consumption) | HCT116 colon cancer cells | ~10 nM | [3] |
| Complex I Inhibition | L929 normal fibroblast cells | 1.3 µM | [3] |
Table 2: Metabolic Shift Induced by this compound
| Cell Line | this compound Concentration | Change in Lactate Level | Change in Glucose Level | Reference | |---|---|---|---| | HCT116 | 4 µM | Increased | Decreased |[3] | | Human Renal Tubule Cells | Not specified | Media acidification observed, indicative of increased lactate. | Not specified |[1] | | Mouse Fibroblasts | Not specified | Media acidification observed, indicative of increased lactate. | Not specified |[1] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms and experimental approaches used to characterize these off-target effects, the following diagrams are provided.
Caption: this compound's dual inhibition of Complex I and ATP synthase.
Caption: Workflow for characterizing this compound's mitochondrial effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Measurement of Cellular ATP Levels
-
Objective: To determine the effect of this compound on cellular ATP production.
-
Methodology:
-
Cell Culture: L929 cells are cultured for one hour in glucose-free media.[1]
-
Treatment: Cells are treated with serially-diluted concentrations of this compound or known mitochondrial respiration inhibitors (e.g., rotenone, oligomycin) for a specified duration.[1]
-
Lysis and ATP Measurement: Cells are lysed, and intracellular ATP concentrations are measured using a luminescence-based ATP detection kit.[5]
-
Data Analysis: Luminescence values are normalized to a vehicle-only control (e.g., 0.4% DMSO). IC50 values are calculated by fitting the data to a standard dose-response inhibition curve.[1]
-
Assessment of Mitochondrial Membrane Potential
-
Objective: To evaluate the impact of this compound on the mitochondrial membrane potential (ΔΨm).
-
Methodology:
-
Cell Culture and Staining: HK-2 or L929 cells are incubated with a fluorescent dye sensitive to mitochondrial membrane potential, such as Tetramethylrhodamine, Ethyl Ester (TMRE).
-
Treatment: Cells are treated with various concentrations of this compound, a proton gradient uncoupler (e.g., FCCP as a positive control for depolarization), or an ATP synthase inhibitor (e.g., oligomycin as a positive control for hyperpolarization).[1]
-
Flow Cytometry: The fluorescent signal from the cells is measured using a flow cytometer.
-
Data Analysis: An increase in fluorescent signal indicates hyperpolarization of the mitochondrial membrane, while a decrease indicates depolarization.[1][6]
-
Real-Time Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
-
Objective: To simultaneously measure mitochondrial respiration and glycolysis in real-time.
-
Methodology:
-
Cell Culture: HCT116 cells are seeded in a Seahorse XF analyzer plate.[4]
-
Treatment: Cells are treated with DMSO (control) or this compound (e.g., 2 µM) for a specified duration (e.g., six hours).[4]
-
Seahorse Analysis: The OCR and ECAR are measured using a Seahorse XF Analyzer. This instrument sequentially injects inhibitors of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A) to dissect different parameters of mitochondrial function.[7]
-
Data Analysis: A decrease in OCR indicates inhibition of mitochondrial respiration, while an increase in ECAR suggests a shift towards glycolysis.[4][7]
-
Measurement of Lactate and Glucose Concentrations in Culture Medium
-
Objective: To quantify the extent of the metabolic shift towards glycolysis.
-
Methodology:
-
Cell Culture and Treatment: HCT116 cells are treated with DMSO, this compound (e.g., 4 µM), or other p97 inhibitors for a defined period (e.g., six hours).[3]
-
Sample Collection: The cell culture medium is collected.
-
Quantification: Lactate and glucose concentrations in the medium are measured using specific assay kits.
-
Data Analysis: Changes in lactate and glucose levels in the this compound treated group are compared to the DMSO control. An increase in lactate and a decrease in glucose are indicative of enhanced glycolysis.[3]
-
Implications for Research and Drug Development
The off-target effects of this compound on mitochondrial respiration have significant implications:
-
Data Interpretation: Cellular toxicity and anti-proliferative effects observed with this compound treatment may not be solely attributable to p97 inhibition.[1][2] The contribution of mitochondrial dysfunction must be considered, especially in studies focusing on cell metabolism and survival.
-
Experimental Design: When using this compound as a specific p97 inhibitor, it is crucial to include appropriate controls to dissect the on-target versus off-target effects. This may involve using other p97 inhibitors with different mechanisms of action or employing genetic approaches to validate p97-dependent phenotypes.
-
Drug Development: While the polypharmacology of this compound could be advantageous for anti-cancer therapy by targeting both protein homeostasis and mitochondrial metabolism, it also highlights the need for developing more selective next-generation p97 inhibitors to avoid potential mitochondrial toxicity.[3][8]
References
- 1. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound functions as a dual inhibitor of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells [mdpi.com]
- 4. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Inhibition of mitochondrial matrix chaperones and anti-apoptotic Bcl-2 family proteins empower antitumor therapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Nms-873 as a dual inhibitor of Complex I and ATP synthase
An In-depth Technical Guide to NMS-873 as a Dual Inhibitor of Complex I and ATP Synthase
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound was initially identified and has been widely characterized as a potent, allosteric, and highly selective inhibitor of the AAA ATPase Valosin-Containing Protein (VCP/p97). It binds to an allosteric site in the D2 domain, interrupting the enzyme's catalytic cycle and inducing cancer cell death through mechanisms like the unfolded protein response (UPR) and interference with autophagy. However, subsequent research has revealed a significant off-target effect: this compound also functions as a dual inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) by targeting both Complex I and ATP synthase (Complex V). This dual action complicates the interpretation of cellular toxicity data and underscores the importance of understanding its complete pharmacological profile. This guide provides a comprehensive technical overview of this compound's dual inhibitory mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: On-Target vs. Off-Target Effects
While this compound is a highly potent inhibitor of VCP/p97 with a nanomolar IC50, its effects on cellular metabolism and viability are not solely attributable to this activity. A serendipitous discovery revealed that this compound treatment rapidly induces aerobic fermentation (a shift to glycolysis even in the presence of oxygen) in cultured cells, a hallmark of mitochondrial dysfunction. Further investigation confirmed that this compound directly inhibits two key components of the electron transport chain:
-
Complex I (NADH:ubiquinone oxidoreductase): this compound is a potent inhibitor of Complex I, the first and largest enzyme in the respiratory chain. This inhibition blocks the oxidation of NADH, impedes the electron flow, and reduces the pumping of protons across the inner mitochondrial membrane.
-
ATP Synthase (Complex V): this compound acts as a weak inhibitor of ATP synthase. This effect is observed at significantly higher concentrations than those required for VCP/p97 inhibition but contributes to the overall disruption of oxidative phosphorylation.
The combined inhibition of these two complexes leads to a significant decrease in mitochondrial ATP production, forcing cells to rely on glycolysis for their energy needs. This metabolic shift is a critical component of the cellular toxicity observed with this compound treatment.
Data Presentation
The inhibitory activities of this compound against its primary on-target enzyme and its off-target mitochondrial complexes are summarized below. For comparison, antiproliferative activities in common cancer cell lines are also included.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Notes | Reference(s) |
| VCP/p97 | Recombinant Enzyme ATPase Assay | 30 nM | Potent, allosteric, and specific inhibition. | [1][2] |
| Complex I | Mitochondrial Respiration Assay (L929 cells) | 1.3 µM | Potent inhibition of Complex I-dependent ATP synthesis. | |
| Glycometabolism | Lactate/Glucose Flux (HCT116 cells) | ~10 nM | Reflects cellular consequence of OXPHOS inhibition. | |
| ATP Synthase | In Vitro Mitochondrial ATPase Assay | Weak Inhibition | Only inhibits at high concentrations, much higher than its IC50 for ATP production. |
Table 2: Cellular Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference(s) |
| HCT116 | Colorectal Carcinoma | 380 - 400 nM | 72 hours | [1] |
| HeLa | Cervical Cancer | 700 nM | 72 hours | [1] |
| Various | Hematological & Solid Tumors | 80 nM - 2.0 µM | 72 hours | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. The following protocols are summaries of the key experiments used to characterize the dual inhibitory effects of this compound.
VCP/p97 ATPase Activity Assay (NADH-Coupled)
This biochemical assay measures the enzymatic activity of purified VCP/p97 by quantifying ADP production.
-
Principle: A two-step enzymatic reaction where the ADP produced by VCP is used to generate pyruvate, which is then measured by the consumption of NADH.
-
Methodology:
-
Reaction Part 1 (ATP Regeneration):
-
Recombinant VCP/p97 is incubated with this compound (or DMSO control) in a reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.2 mg/mL BSA).
-
The reaction is initiated by adding ATP along with an ATP-regenerating system (40 U/mL pyruvate kinase and 3 mM phosphoenolpyruvate).
-
During this phase, VCP hydrolyzes ATP to ADP. The pyruvate kinase immediately uses the ADP to convert phosphoenolpyruvate to pyruvate, regenerating ATP. This keeps the ATP concentration constant and produces a stoichiometric amount of pyruvate.
-
-
Reaction Part 2 (NADH Depletion):
-
The VCP reaction is quenched with 30 mM EDTA.
-
Lactic dehydrogenase (40 U/mL) and NADH (250 µM) are added. The lactic dehydrogenase converts the pyruvate to lactate, oxidizing a stoichiometric amount of NADH to NAD⁺.
-
-
Detection: The decrease in NADH absorbance is measured spectrophotometrically at 340 nm. The rate of NADH depletion is directly proportional to the VCP ATPase activity.[2]
-
Mitochondrial Respiration & ATP Production Assay
This assay assesses the impact of this compound on the function of the electron transport chain in isolated mitochondria.
-
Principle: The rate of ATP synthesis by isolated mitochondria is measured in real-time using a luciferase-based system, with specific substrates provided to interrogate different parts of the electron transport chain.
-
Methodology:
-
Mitochondria Isolation: Mitochondria are isolated from cultured cells or tissue using standard differential centrifugation protocols.
-
Assay Setup:
-
Isolated mitochondria are suspended in a respiration buffer (e.g., 10 mM Tris-HCl, 10 mM potassium phosphate).
-
To measure Complex I-dependent respiration, substrates like malate or glutamate are added. To bypass Complex I and measure Complex II-dependent respiration, succinate is used.
-
A luciferase/luciferin reagent (e.g., Promega ENLITEN) is added to the suspension.
-
-
Measurement: The reaction is initiated by adding ADP. As mitochondria produce ATP via oxidative phosphorylation, the luciferase enzyme uses it to generate light.
-
Inhibition: this compound is added at various concentrations to determine its inhibitory effect on the rate of luminescence (ATP production). An IC50 value can be calculated from the dose-response curve.
-
Cell Viability / Antiproliferation Assay
This assay determines the concentration at which this compound inhibits cell growth or induces cell death.
-
Principle: Cellular viability is often correlated with the total amount of ATP in a cell population. A decrease in ATP signifies metabolic disruption or cell death.
-
Methodology:
-
Cell Plating: Cancer cells (e.g., HCT116) are seeded in 384-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (typically 8 dilution points, in duplicate) for 72 hours.
-
Lysis and ATP Measurement: A reagent such as CellTiter-Glo is added to the wells. This reagent lyses the cells and contains a thermostable luciferase and luciferin.
-
Detection: The resulting luminescence, which is proportional to the amount of ATP present, is measured using a plate reader.
-
Analysis: The percentage of growth relative to untreated controls is calculated, and IC50 values are determined from the dose-response curve.[1][2]
-
Lactate and Glucose Measurement
This assay quantifies the metabolic shift towards glycolysis caused by mitochondrial inhibition.
-
Principle: Inhibition of OXPHOS forces cells to upregulate glycolysis to meet ATP demands, resulting in increased glucose consumption from the media and increased secretion of lactate as a byproduct.
-
Methodology:
-
Cell Culture and Treatment: Cells are cultured in standard media and treated with various concentrations of this compound for a defined period (e.g., 6 or 24 hours).
-
Media Collection: At the end of the treatment period, the conditioned culture medium is collected.
-
Quantification: The concentrations of glucose and lactate in the collected media are measured using commercially available colorimetric or fluorescent assay kits. A decrease in media glucose and an increase in media lactate indicate a shift to aerobic glycolysis.
-
Mandatory Visualizations
Signaling and Logic Diagrams (Graphviz)
Caption: this compound inhibits Oxidative Phosphorylation at Complex I and Complex V.
Caption: Experimental workflow for evaluating mitochondrial inhibition by this compound.
Caption: Logical relationship of this compound's on-target and off-target effects.
Conclusion
This compound is a valuable chemical probe for studying the function of VCP/p97. However, its utility is framed by the critical understanding of its off-target effects on mitochondrial respiration. The compound's potent inhibition of Complex I and weaker inhibition of ATP synthase contribute significantly to its cytotoxic profile by disrupting cellular energy metabolism. For drug development professionals, this dual mechanism presents both challenges and opportunities, potentially offering a multi-pronged therapeutic attack on cancer cells, which are often metabolically stressed. For researchers, it is imperative to consider these VCP-independent effects when interpreting experimental results. Future studies using this compound should include controls to dissect the contributions of VCP/p97 inhibition versus mitochondrial dysfunction to the observed cellular phenotypes.
References
The Dual Role of Nms-873: From p97 Inhibition to the Induction of Aerobic Fermentation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular agent Nms-873, with a specific focus on its profound effects on cellular metabolism, leading to the induction of aerobic fermentation, a phenomenon often referred to as the Warburg effect. While initially identified as a highly selective allosteric inhibitor of the ATPase valosin-containing protein (VCP/p97), subsequent research has unveiled a significant off-target activity that positions this compound as a potent modulator of cellular energy production.[1][2] This document details the dual inhibitory function of this compound, presents quantitative data from key studies, outlines experimental protocols for investigating its metabolic impact, and provides visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: A Tale of Two Targets
This compound was first characterized as a specific, allosteric inhibitor of p97, an AAA ATPase involved in protein homeostasis, with an IC50 of 30 nM.[3] It binds to a unique site at the interface of two domains within the active hexameric structure of p97, stabilizing the ADP-bound state and thereby interrupting its catalytic cycle.[1] This on-target activity disrupts processes like the unfolded protein response and autophagy, leading to anti-proliferative effects in various cancer cell lines.[3][4]
However, a growing body of evidence has revealed a critical, p97-independent mechanism of action. This compound directly inhibits mitochondrial oxidative phosphorylation (OXPHOS).[1][2][5] This off-target effect is not a minor perturbation but a potent dual inhibition of two key components of the electron transport chain (ETC):
-
Complex I (NADH:ubiquinone oxidoreductase)
-
Complex V (ATP synthase)
The inhibition of these complexes cripples the cell's primary machinery for ATP production, forcing a metabolic reprogramming to survive. This shift is characterized by a dramatic increase in glucose uptake and its conversion to lactate, even in the presence of sufficient oxygen—the hallmark of aerobic fermentation.[1][2] Studies have confirmed that this metabolic dysregulation is independent of p97 inhibition.[6][7]
Quantitative Data Summary
The metabolic shift induced by this compound has been quantified across various studies and cell lines. The following tables summarize key findings, providing a clear comparison of its effects.
Table 1: Effect of this compound on Cellular Metabolism in HCT116 Colon Cancer Cells
| Parameter | Treatment | Concentration | Duration | Result | Reference |
| Lactate Concentration | This compound | 4 µM | 6 hours | Significantly higher than DMSO control | [5][6] |
| Glucose Concentration | This compound | 4 µM | 6 hours | Lower than DMSO control | [5][6] |
| Oxygen Consumption Rate (OCR) | This compound | 4 µM | 6 hours | Lower than DMSO control | [5] |
| Extracellular Acidification Rate (ECAR) | This compound | 4 µM | 6 hours | Higher than DMSO control | [5] |
Table 2: Effect of this compound on Lactate Secretion and Cell Viability
| Cell Line | Parameter | Treatment | Result | Reference |
| HK-2 (Human Kidney) | Lactate Secretion | This compound | 5-fold increase compared to vehicle | [1] |
| HK-2 (Human Kidney) | Cell Viability | This compound + BAY-876 (GLUT inhibitor) | IC50 for BAY-876 of ~3 µM, indicating reliance on glucose transport for survival | [1] |
| HCT116 (Colon Cancer) | Cell Viability (IC50) | This compound + 2-DG (Glycolysis inhibitor) | IC50 of this compound is significantly reduced in the presence of 2-DG | [5] |
Key Experimental Protocols
Reproducing and building upon the findings related to this compound's metabolic effects requires standardized methodologies. The following sections detail the protocols for the pivotal experiments cited.
This protocol is used to quantify the consumption of glucose from and the secretion of lactate into the cell culture medium, which are direct indicators of glycolytic flux.
-
Cell Seeding: Plate cells (e.g., HCT116) in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing either DMSO (vehicle control) or the desired concentration of this compound (e.g., 4 µM). Other inhibitors like CB-5083 or MG132 can be used as controls.
-
Incubation: Incubate the cells for the specified duration (e.g., 6 hours).
-
Sample Collection: Collect the cell culture medium from each well.
-
Quantification: Use commercially available colorimetric assay kits to measure the concentration of glucose and lactate in the collected medium, following the manufacturer's instructions. The absorbance is typically measured on a plate reader.
-
Data Normalization: Normalize the results to the total protein content or cell number in each well to account for any differences in cell proliferation.
The Seahorse XF Analyzer measures two key parameters in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Cell Seeding: Seed cells (e.g., HCT116) in a Seahorse XF96 cell culture microplate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Pre-treatment (Optional): Treat cells with this compound or vehicle control for a specified period (e.g., 6 hours) in a standard incubator.
-
Assay Preparation: One hour before the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator.
-
Mito Stress Test Protocol: Load the Seahorse XF96 sensor cartridge with compounds that modulate mitochondrial function. A typical sequence and final concentrations are:
-
Port A: this compound (e.g., 4 µM) or vehicle
-
Port B: Oligomycin (e.g., 1 µM), an ATP synthase inhibitor.
-
Port C: FCCP (e.g., 1 µM), a protonophore that uncouples oxygen consumption from ATP production.
-
Port D: Rotenone/Antimycin A (e.g., 0.5 µM each), Complex I and III inhibitors, respectively, to shut down mitochondrial respiration completely.
-
-
Assay Execution: Place the cell culture plate in the Seahorse XF96 Analyzer and run the pre-programmed Mito Stress Test. The instrument will sequentially inject the compounds and measure OCR and ECAR after each injection.
-
Data Analysis: Use the Seahorse Wave software to analyze the data, calculating parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed.
Caption: this compound inhibits Complex I and V, blocking OXPHOS and shunting pyruvate to lactate.
References
- 1. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound functions as a dual inhibitor of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: NMS-873 Treatment for HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the treatment of HCT116 human colorectal carcinoma cells with NMS-873, a potent allosteric inhibitor of p97 ATPase. This document outlines the compound's mechanism of action, provides protocols for key in vitro experiments, and summarizes relevant quantitative data.
Compound Details:
-
Name: this compound
-
Target: Allosteric inhibitor of p97 (Valosin-Containing Protein, VCP).[1][2]
-
Off-Target Effects: this compound has been shown to have p97-independent effects, including the dysregulation of glycometabolism and inhibition of mitochondrial oxidative phosphorylation, specifically targeting Complex I and ATP synthase.[3][4][5][6]
-
Solubility: Soluble up to 100 mM in DMSO.[2]
-
Storage: Store at +4°C.[2]
Data Presentation
The following tables summarize the effective concentrations and observed effects of this compound treatment on HCT116 cells from various studies.
Table 1: Anti-proliferative and Cytotoxic Effects of this compound on HCT116 Cells
| Parameter | Concentration | Incubation Time | Assay | Observed Effect | Reference |
| IC50 | 0.38 µM | 72 hours | Cytotoxicity Assay (Luciferase Reporter) | 50% inhibition of cell viability. | [1] |
| IC50 | 400 nM | Not Specified | In vitro Antiproliferative Assay | 50% inhibition of cell proliferation. | [2] |
| Anti-proliferation | 4 µM | 48 hours | Cell Viability Assay | Significant reduction in cell proliferation. | [3][7] |
Table 2: Concentrations for Mechanistic Studies in HCT116 Cells
| Concentration | Incubation Time | Experiment | Observed Effect | Reference |
| 4 µM | 6 hours | Metabolic Studies (Lactate & Glucose Measurement) | Increased lactate production and glucose consumption. | [3][8] |
| 4 µM | 6 hours | Western Blot (UPR, Autophagy, Apoptosis Markers) | Increased levels of UPR, autophagy, and apoptosis biomarkers. | [3][7] |
| 5 µM | 1 and 6 hours | p97 Co-factor Binding Analysis (LC-MS/MS) | Altered binding of cofactors and polyubiquitin to p97. | [9] |
Experimental Protocols
Cell Culture and Maintenance of HCT116 Cells
-
Cell Line: HCT116 (human colorectal carcinoma)
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
This compound is soluble in DMSO up to 100 mM.[2]
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Anti-Proliferation / Cytotoxicity Assay
This protocol is based on typical cell viability assays used to determine the IC50 value of a compound.
-
Cell Seeding: Seed HCT116 cells in a 96-well or 384-well plate at a density of 1,600 cells per well.[1]
-
Adherence: Allow cells to adhere and grow overnight under standard culture conditions.[1]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common starting point is a 2-fold serial dilution.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a DMSO-only control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C.[1]
-
Viability Assessment:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays).
-
Follow the manufacturer's instructions for the chosen reagent.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells.
-
Plot the cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis for p97 Inhibition Biomarkers
This protocol outlines the procedure to detect changes in proteins related to the Unfolded Protein Response (UPR), autophagy, and apoptosis following this compound treatment.
-
Cell Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against UPR markers (ATF4, CHOP), autophagy markers (p62, LC3), or apoptosis markers (cleaved caspase-3, γ-H2A.X) overnight at 4°C.[3][7]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Metabolic Assays: Glucose Consumption and Lactate Production
This protocol is designed to assess the impact of this compound on glycometabolism in HCT116 cells.
-
Cell Treatment:
-
Sample Collection: After the incubation period, collect the cell culture medium.
-
Glucose and Lactate Measurement:
-
Use commercially available glucose and lactate assay kits.
-
Follow the manufacturer's protocols to measure the concentrations of glucose and lactate in the collected medium.
-
-
Data Analysis:
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action in HCT116 cells.
Caption: General experimental workflow for this compound treatment of HCT116 cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NMS 873 | Other ER Stress/UPR Inhibitors: R&D Systems [rndsystems.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMS-873 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-873 is a potent and highly selective allosteric inhibitor of Valosin-Containing Protein (VCP), also known as p97.[1][2][3] It functions by binding to a site at the interface of the D1 and D2 ATPase domains within the active hexameric structure of p97.[4] This binding event stabilizes the ADP-bound state, interrupting the catalytic cycle and inhibiting p97's ATPase activity.[4] The inhibition of p97 disrupts critical cellular processes such as protein homeostasis, endoplasmic reticulum-associated degradation (ERAD), and autophagy, ultimately leading to the activation of the unfolded protein response (UPR) and cancer cell death.[2][3] These application notes provide recommended concentrations and detailed protocols for the use of this compound in various in vitro settings.
Data Presentation: Recommended Concentrations
The optimal concentration of this compound is dependent on the specific assay and cell line used. The following tables summarize reported inhibitory concentrations for enzymatic and cell-based assays.
Table 1: p97 ATPase Enzymatic Inhibition
| Assay Type | Target | IC₅₀ | Reference |
|---|---|---|---|
| Cell-free ATPase Assay | Recombinant Human p97/VCP | 30 nM | [1][2][3] |
| NADH-coupled Assay | Recombinant Human p97/VCP | 24 nM | [3] |
| Cell-free ATPase Assay | Wild-Type p97 | 12 nM | [5] |
| Cell-free ATPase Assay | A530T Mutant p97 | 52 nM |[5] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | IC₅₀ | Reference |
|---|---|---|---|
| HCT116 | Colorectal Carcinoma | 0.38 - 0.4 µM | [1][3] |
| HeLa | Cervical Cancer | 0.7 µM | [1] |
| General Panel | Various Hematological & Solid Tumors | 0.08 - 2 µM | [1] |
| HCT116 (this compound Resistant) | Colorectal Carcinoma | > 6 µM (>15-fold increase) |[5] |
Note: Recent studies have revealed that this compound also functions as a dual inhibitor of mitochondrial oxidative phosphorylation (Complex I and ATP synthase), an off-target effect that may contribute to its cellular toxicity.[4][6][7] This p97-independent effect should be considered when interpreting cell viability data, especially at higher concentrations (>1 µM).[4][6]
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound
This compound allosterically inhibits the p97 ATPase, a critical regulator of protein homeostasis. This leads to a disruption of the Ubiquitin-Proteasome System (UPS) and ER-Associated Degradation (ERAD), causing an accumulation of poly-ubiquitinated and misfolded proteins. The resulting cellular stress triggers the Unfolded Protein Response (UPR), which, if unresolved, leads to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound functions as a dual inhibitor of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Using NMS-873 to Study the Ubiquitin-Proteasome System
Introduction
The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein quality control, regulating the degradation of misfolded or damaged proteins to maintain cellular homeostasis (proteostasis).[1][2][3] A key component of this network is the AAA+ ATPase Valosin-Containing Protein (VCP), also known as p97, which utilizes the energy from ATP hydrolysis to segregate ubiquitinated substrate proteins from cellular structures, preparing them for degradation by the proteasome.[1][4][5] Given its central role in proteostasis, p97 has emerged as a significant target for therapeutic intervention, particularly in oncology.[1][4]
NMS-873 is a potent and highly selective, cell-permeable allosteric inhibitor of p97 ATPase.[6] It functions by binding to a cryptic allosteric site at the interface of the D1 and D2 domains of the p97 hexamer.[4][7] This binding event stabilizes the ADP-bound state, interrupting the enzyme's catalytic cycle and inhibiting its function.[7] As a research tool, this compound allows for the acute inhibition of p97, leading to the accumulation of polyubiquitinated proteins, activation of the Unfolded Protein Response (UPR), and modulation of autophagy.[4][6] These effects make it an invaluable compound for studying the intricate biology of the UPS and the cellular consequences of its disruption.
Important Considerations: Off-Target Effects
While this compound is an excellent tool for probing p97 function, researchers must be aware of its significant off-target effects. Studies have revealed that this compound also functions as a dual inhibitor of mitochondrial oxidative phosphorylation, specifically targeting Complex I and, to a lesser extent, ATP synthase.[7][8] This can lead to metabolic changes, such as increased lactic acid fermentation, independent of p97 inhibition.[7][8] Therefore, it is crucial to design experiments with appropriate controls (e.g., using other p97 inhibitors with different mechanisms or genetic knockdowns) to distinguish between p97-dependent and p97-independent cellular responses to this compound treatment.[7]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound activity from biochemical and cellular assays.
Table 1: Biochemical and Cellular Potency of this compound
| Target/Assay | Cell Line | IC50 Value | Description |
| p97/VCP ATPase Activity | Cell-free | 30 nM | Potent inhibition of p97 ATPase activity in a biochemical assay.[6] |
| Anti-proliferative Activity | HCT116 | 0.38 - 0.4 µM | Inhibition of cell proliferation/viability after 72 hours of treatment.[6] |
| Anti-proliferative Activity | HeLa | 0.7 µM | Inhibition of cell proliferation/viability. |
| Anti-proliferative Activity | RPMI8226 | 3.4 µM | Inhibition of cell proliferation.[9] |
| Selectivity | Other AAA ATPases, Kinases | >10 µM | Demonstrates high selectivity for p97 over other tested enzymes.[6] |
Table 2: this compound Resistance Profile in HCT116 Cells
| Cell Line | Key Genotype | This compound Sensitivity (CC50/IC50) | Fold Resistance |
| HCT116 (Parental, 873-S) | Wild-type p97 | ~0.38 µM | 1x |
| This compound Resistant (NMS-R) | Heterozygous A530T p97 mutation | >6 µM | >15x[5] |
| This compound Resistant (NMS-R) | Heterozygous A530T p97 mutation | - | 4.5x[9] |
Visualized Pathways and Workflows
Caption: The Ubiquitin-Proteasome System (UPS) highlighting the central role of p97/VCP.
Caption: Mechanism of action of this compound as an allosteric inhibitor of p97/VCP.
References
- 1. mdpi.com [mdpi.com]
- 2. A Screenable in vivo Assay to Study Proteostasis Networks in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in understanding the role of proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and this compound in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with NMS-873 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell viability assays on cancer cell lines treated with NMS-873, a potent allosteric inhibitor of Valosin-Containing Protein (VCP/p97). This document includes an overview of the mechanism of action, detailed experimental protocols, and guidance on data interpretation.
Introduction and Application Notes
This compound is a highly selective, allosteric inhibitor of the AAA ATPase VCP/p97, with an IC50 of approximately 30 nM in biochemical assays.[1][2] VCP/p97 is a critical component in protein quality control pathways, including the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD).[3][4] By binding to an allosteric site spanning the D1 and D2 domains of VCP/p97, this compound disrupts the enzyme's ATPase cycle.[5][6]
Inhibition of VCP/p97 by this compound leads to the accumulation of poly-ubiquitinated proteins, activation of the Unfolded Protein Response (UPR), and interference with autophagic processes, ultimately inducing cancer cell death.[1][2][6] This makes VCP/p97 an attractive target for cancer therapy, and this compound serves as a critical tool for studying its function.[3][6] For example, this compound has been shown to inhibit the proliferation of HCT116 colon cancer cells with an IC50 value of 380 nM.[7]
Critical Consideration: Recent studies have revealed that this compound has off-target effects, functioning as a dual inhibitor of mitochondrial oxidative phosphorylation by targeting Complex I and ATP synthase.[5][8] This can independently cause cellular toxicity and significantly impacts cellular ATP levels.[5] This dual mechanism must be considered when selecting a cell viability assay, as methods that rely on measuring ATP levels (e.g., CellTiter-Glo®) may reflect both the on-target VCP/p97 inhibition and the off-target mitochondrial effects.
Signaling Pathway of this compound Action
The following diagram illustrates the primary mechanism of this compound and its downstream consequences leading to apoptosis.
Experimental Protocols
This section provides detailed protocols for assessing cell viability following this compound treatment using two common methods: the MTT assay (measures metabolic activity) and the CellTiter-Glo® Luminescent Assay (measures ATP levels).
Experimental Workflow
The general workflow for conducting a cell viability assay with this compound is outlined below.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, indicating cell viability.[9]
Materials:
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[9]
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7 or 0.01 M HCl in isopropanol).[10][11]
-
Microplate spectrophotometer (capable of reading at 570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight at 37°C, 5% CO2.[12]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from your stock solution. A typical starting range might be 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Carefully remove the old medium and add 100 µL of medium containing the various concentrations of this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.[13]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[14] Note: Given this compound's off-target effects on mitochondrial ATP production, results should be interpreted with caution and ideally compared with a non-ATP-based method like the MTT assay.[5][8]
Materials:
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates (white or black)
-
Appropriate cell culture medium
-
CellTiter-Glo® 2.0 Reagent or equivalent.[15]
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature before use.[16]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density in 100 µL of culture medium and incubate overnight at 37°C, 5% CO2.[17]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO).
-
Cell Treatment: Add the diluted this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.[13]
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[18]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[14]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Measurement: Record the luminescence using a plate reader.
Data Presentation and Analysis
Raw data (absorbance or luminescence) should be processed to determine cell viability relative to the vehicle-treated control cells.
Calculation of Percent Viability:
Percent Viability = [(Signal_Sample - Signal_Blank) / (Signal_VehicleControl - Signal_Blank)] x 100
Where:
-
Signal_Sample: Reading from this compound treated wells.
-
Signal_VehicleControl: Average reading from vehicle (DMSO) treated wells.
-
Signal_Blank: Average reading from wells with medium only (no cells).
Data Summary Tables:
The processed data can be summarized in tables for clear comparison.
Table 1: Example Viability Data for HCT116 Cells Treated with this compound for 72 hours.
| This compound Conc. (nM) | Average Signal | Std. Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.085 | 100.0% |
| 10 | 1.211 | 0.079 | 96.6% |
| 50 | 1.103 | 0.066 | 87.9% |
| 100 | 0.955 | 0.051 | 76.2% |
| 250 | 0.701 | 0.042 | 55.9% |
| 500 | 0.488 | 0.039 | 38.9% |
| 1000 | 0.215 | 0.025 | 17.1% |
| 5000 | 0.098 | 0.015 | 7.8% |
Table 2: Summary of IC50 Values for this compound in Different Cancer Cell Lines.
| Cell Line | Assay Type | Incubation Time (h) | IC50 (nM) |
| HCT116 | MTT | 72 | ~380 |
| HeLa | CellTiter-Glo® | 72 | ~450 |
| RPMI-8226 | MTT | 72 | ~510 |
Note: The IC50 values presented are hypothetical examples for illustrative purposes. Actual values must be determined experimentally. The IC50 for HCT116 is based on literature values.[7]
The percent viability data is then plotted against the logarithm of the this compound concentration to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor that reduces cell viability by 50%) can be calculated using non-linear regression analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and this compound in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound functions as a dual inhibitor of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. nordicbiolabs.se [nordicbiolabs.se]
- 16. OUH - Protocols [ous-research.no]
- 17. promega.com [promega.com]
- 18. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Monitoring Mitochondrial Function Following Nms-873 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nms-873 is a potent and specific allosteric inhibitor of the AAA ATPase p97/VCP, a key player in protein homeostasis.[1] While its primary target is well-established, recent studies have revealed that this compound also exerts significant off-target effects on mitochondrial function.[2][3] Specifically, this compound has been identified as a dual inhibitor of mitochondrial respiratory Complex I and ATP synthase.[2][3] This inhibition of oxidative phosphorylation (OXPHOS) leads to a compensatory increase in glycolysis.[4][5] Understanding these mitochondrial effects is crucial for interpreting cellular responses to this compound and for the development of related compounds.
These application notes provide a comprehensive guide for monitoring the key parameters of mitochondrial function in response to this compound treatment. The detailed protocols herein will enable researchers to accurately assess the impact of this compound on mitochondrial health and cellular bioenergetics.
Key Mitochondrial Parameters to Monitor
Exposure to this compound can induce several measurable changes in mitochondrial function. The following parameters are critical for a thorough assessment:
-
Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health and the proton-motive force required for ATP synthesis.
-
Reactive Oxygen Species (ROS) Production: Inhibition of the electron transport chain can lead to increased ROS generation, a marker of mitochondrial stress.
-
Oxygen Consumption Rate (OCR): A direct measure of oxidative phosphorylation activity.
-
Cellular ATP Levels: The net effect of altered mitochondrial and glycolytic activity on the cell's energy currency.
-
Glycolytic Rate: Assessed by measuring lactate production or glucose consumption, which is expected to increase as cells compensate for reduced OXPHOS.
Experimental Protocols
The following protocols provide step-by-step instructions for measuring the key mitochondrial parameters affected by this compound.
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria in a membrane potential-dependent manner.
Materials:
-
Cells of interest
-
This compound
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of this compound (and a vehicle control) for the specified duration. Include a positive control group to be treated with FCCP (e.g., 10 µM) for 15-30 minutes before the assay.
-
TMRE Staining:
-
Prepare a fresh working solution of TMRE in pre-warmed complete culture medium (final concentration typically 25-100 nM).
-
Remove the treatment medium from the cells and wash once with pre-warmed PBS.
-
Add the TMRE-containing medium to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
-
Imaging or Plate Reading:
-
Microscopy: After incubation, wash the cells with pre-warmed PBS and add fresh pre-warmed medium. Immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine.
-
Plate Reader: After incubation, wash the cells with pre-warmed PBS. Add pre-warmed PBS or a non-phenol red medium to the wells. Measure the fluorescence intensity using a plate reader (Excitation/Emission ~549/575 nm).
-
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. A decrease in TMRE fluorescence indicates mitochondrial depolarization. Normalize the data to the vehicle control.
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses the MitoSOX™ Red indicator, a fluorescent dye that selectively detects superoxide in the mitochondria of live cells.
Materials:
-
Cells of interest
-
This compound
-
MitoSOX™ Red reagent
-
Antimycin A or Rotenone - as a positive control for ROS production
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Treatment: Treat cells with this compound and controls as described in Protocol 1. Include a positive control group treated with Antimycin A (e.g., 10 µM) or Rotenone (e.g., 5 µM) for 30-60 minutes.
-
MitoSOX™ Red Staining:
-
Prepare a 5 µM working solution of MitoSOX™ Red in pre-warmed Hanks' Balanced Salt Solution (HBSS) or PBS.
-
Remove the treatment medium, wash the cells once with pre-warmed PBS.
-
Add the MitoSOX™ Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
-
Imaging or Plate Reading:
-
Wash the cells gently three times with pre-warmed PBS.
-
Add fresh pre-warmed medium or PBS.
-
Immediately measure fluorescence using a microscope or plate reader (Excitation/Emission ~510/580 nm).
-
-
Data Analysis: Quantify the fluorescence intensity. An increase in fluorescence indicates a higher level of mitochondrial superoxide. Normalize the data to the vehicle control.
Protocol 3: Measurement of Oxygen Consumption Rate (OCR)
This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the rate of oxygen consumption in real-time.
Materials:
-
Cells of interest
-
This compound
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone/Antimycin A (Mitochondrial Stress Test reagents)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment (Acute or Chronic):
-
Acute: Treat cells with this compound by injecting it from the instrument's drug ports during the assay.
-
Chronic: Pre-treat cells with this compound in a standard incubator for the desired duration before the assay.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
-
Seahorse XF Analyzer Operation:
-
Load the prepared sensor cartridge and cell plate into the analyzer.
-
Program the instrument to perform a Mitochondrial Stress Test. This involves sequential injections of:
-
Oligomycin: Inhibits ATP synthase (Complex V).
-
FCCP: An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential.
-
Rotenone & Antimycin A: Inhibitors of Complex I and Complex III, respectively, to shut down mitochondrial respiration.
-
-
-
Data Analysis: The instrument software will calculate OCR at baseline and after each injection. Key parameters to analyze include:
-
Basal Respiration: The baseline oxygen consumption.
-
ATP-linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Protocol 4: Measurement of Cellular ATP Levels
This protocol uses a luciferase-based luminescence assay to quantify total cellular ATP.
Materials:
-
Cells of interest
-
This compound
-
ATP Assay Kit (luciferase-based)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound and controls for the desired duration.
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagents to room temperature.
-
Follow the manufacturer's instructions for the specific ATP assay kit. This typically involves adding a reagent that lyses the cells and provides the luciferase and luciferin substrate.
-
Incubate for the recommended time to allow the luminescent signal to stabilize.
-
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the ATP concentration. Normalize the data to the vehicle control. A standard curve can be generated using known concentrations of ATP to determine the absolute ATP concentration.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Mitochondrial Membrane Potential and ROS Production
| Treatment | Concentration (µM) | Mitochondrial Membrane Potential (% of Control) | Mitochondrial ROS (% of Control) |
| Vehicle | - | 100 ± 5.2 | 100 ± 7.8 |
| This compound | 1 | 85.3 ± 6.1 | 145.2 ± 12.3 |
| This compound | 5 | 62.1 ± 4.9 | 210.7 ± 18.5 |
| This compound | 10 | 45.8 ± 3.7 | 289.4 ± 25.1 |
| FCCP | 10 | 15.2 ± 2.5 | N/A |
| Antimycin A | 10 | N/A | 350.6 ± 30.2 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Cellular Bioenergetics (OCR and ATP)
| Treatment | Concentration (µM) | Basal OCR (pmol/min) | ATP-linked Respiration (pmol/min) | Maximal Respiration (pmol/min) | Cellular ATP (% of Control) |
| Vehicle | - | 150.2 ± 10.5 | 110.8 ± 8.9 | 250.6 ± 15.7 | 100 ± 6.3 |
| This compound | 1 | 125.7 ± 9.8 | 85.4 ± 7.1 | 190.3 ± 12.4 | 88.1 ± 5.9 |
| This compound | 5 | 90.3 ± 7.2 | 50.1 ± 4.5 | 115.8 ± 9.3 | 65.7 ± 4.8 |
| This compound | 10 | 65.1 ± 5.9 | 25.6 ± 3.1 | 75.2 ± 6.8 | 50.2 ± 4.1 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: this compound's inhibitory effects on mitochondrial complexes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound functions as a dual inhibitor of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
NMS-873 as a Tool to Study ER-Associated Degradation (ERAD)
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
NMS-873 is a potent, cell-permeable, and highly selective allosteric inhibitor of the AAA+ ATPase Valosin-Containing Protein (VCP), also known as p97. VCP/p97 is a critical enzyme in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, a quality control mechanism that removes misfolded or unassembled proteins from the endoplasmic reticulum (ER) for degradation by the proteasome.[1][2] By inhibiting VCP/p97, this compound effectively blocks the ERAD pathway, leading to the accumulation of ubiquitinated ERAD substrates and the induction of the Unfolded Protein Response (UPR).[1][3] This makes this compound an invaluable tool for studying the intricacies of ERAD and its role in various physiological and pathological processes, including cancer and neurodegenerative diseases.[3][4]
This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate the ERAD pathway.
Mechanism of Action
This compound binds to an allosteric site located in a tunnel between the D1 and D2 ATPase domains of the VCP/p97 hexamer.[2][5] This binding event stabilizes the ADP-bound state of the enzyme, thereby interrupting its catalytic cycle and preventing the ATP hydrolysis required for the extraction of ubiquitinated substrates from the ER membrane.[4][5] This mode of action is distinct from ATP-competitive inhibitors.[4]
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| VCP/p97 Inhibition (IC50) | 30 nM | Cell-free assay | [6] |
| Antiproliferative Activity (IC50) | 0.38 µM | HCT116 | [6] |
| 0.4 µM | HCT116 | [7] | |
| 0.7 µM | HeLa | [7] | |
| 2.7 µM | HCT116 | [2] | |
| 6.1 µM | HeLa | [2] | |
| 3.4 µM | RPMI8226 | [2] |
Table 2: Cellular Effects of this compound Treatment
| Effect | Cell Line | Concentration | Time | Observations | Reference |
| Inhibition of ERAD Substrate Degradation | HEK293 | 10 µM | 4 h | Blocked glutamine-induced GS degradation. | [8] |
| U266 | 2-5 µM | 4 h | Blocked lenalidomide-induced degradation of CRBN neosubstrates. | [8] | |
| Induction of UPR Markers | HCT116 | 4 µM | 6 h | Increased levels of ATF4 and CHOP. | [9] |
| Accumulation of Ubiquitinated Proteins | HCT116 | 5 µM | 6 h | Increased levels of K48-linked polyubiquitinated proteins. | [10] |
| Altered VCP/p97 Cofactor Binding | HCT116 | 5 µM | 6 h | Increased binding of UFD1, NPL4, AMFR, UBXD8, and FAF1 to p97. | [10] |
Caution: Recent studies have revealed that this compound can have off-target effects, notably the inhibition of mitochondrial oxidative phosphorylation (OXPHOS) by targeting Complex I and ATP synthase.[4] This can lead to cellular toxicity independent of VCP/p97 inhibition. Researchers should consider this polypharmacology when interpreting experimental results.[4][11]
Experimental Protocols
Cycloheximide (CHX) Chase Assay to Monitor ERAD Substrate Stability
This protocol is used to determine the half-life of a specific ERAD substrate and to assess the effect of this compound on its degradation rate.
Materials:
-
Cells expressing the ERAD substrate of interest
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
Procedure:
-
Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
The following day, treat the cells with either this compound at the desired concentration (e.g., 1-10 µM) or DMSO for a pre-determined pre-incubation time (e.g., 30 minutes to 1 hour).
-
Add CHX to the media at a final concentration that effectively inhibits protein synthesis in the specific cell line (e.g., 50-100 µg/mL).[12] This is time point 0.
-
Immediately harvest the cells for the 0-hour time point.
-
Incubate the remaining cells and harvest them at various time points (e.g., 1, 2, 4, 6, 8 hours).
-
For each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Analyze equal amounts of protein from each time point by SDS-PAGE and Western blotting.
-
Probe the membrane with the primary antibody against the protein of interest and the loading control.
-
Incubate with the appropriate secondary antibody and visualize the protein bands.
-
Quantify the band intensities and normalize the intensity of the protein of interest to the loading control for each time point.
-
Plot the normalized protein levels against time to determine the protein's half-life in the presence and absence of this compound.
Immunoprecipitation (IP) of VCP/p97 and Associated Proteins
This protocol allows for the analysis of how this compound affects the interaction of VCP/p97 with its cofactors and substrates.
Materials:
-
Cells treated with this compound or DMSO
-
IP lysis buffer (e.g., a non-denaturing buffer like Triton X-100-based buffer) with protease and phosphatase inhibitors
-
Anti-VCP/p97 antibody for IP
-
Control IgG antibody (from the same species as the IP antibody)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Western blot reagents
Procedure:
-
Treat cells with this compound (e.g., 5 µM) or DMSO for the desired time (e.g., 6 hours).[10]
-
Lyse the cells in IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-VCP/p97 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against VCP/p97, known cofactors (e.g., UFD1, NPL4), and ubiquitinated proteins.
Western Blot Analysis of UPR Markers
This protocol is to assess the activation of the Unfolded Protein Response (UPR) following this compound treatment.
Materials:
-
Cells treated with this compound or DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Western blot reagents
-
Primary antibodies against UPR markers (e.g., ATF4, CHOP, and the spliced form of XBP1)
-
Primary antibody against a loading control
Procedure:
-
Treat cells with a range of this compound concentrations (e.g., 1-10 µM) or for a time course (e.g., 2, 6, 12, 24 hours).
-
Prepare whole-cell lysates as described in the CHX chase assay protocol.
-
Perform Western blotting as previously described.
-
Probe the membranes with antibodies against ATF4, CHOP, and other relevant UPR markers.
-
Analyze the changes in the expression levels of these markers to confirm UPR activation.
Mandatory Visualization
Caption: The ER-Associated Degradation (ERAD) Signaling Pathway.
Caption: Mechanism of action of this compound on VCP/p97.
Caption: Experimental workflow for studying ERAD with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and this compound in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p97/VCP promotes degradation of CRBN substrate glutamine synthetase and neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NMS-873 Technical Support Center: Non-Cancerous Cell Line Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the cytotoxicity of NMS-873 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity in non-cancerous cells?
A1: this compound is a potent and specific allosteric inhibitor of the AAA ATPase VCP/p97.[1] Its cytotoxicity in cancer cells is often attributed to the activation of the unfolded protein response (UPR) and interference with autophagy.[2][3] However, in both cancerous and non-cancerous cells, this compound has a significant off-target effect that contributes to its cytotoxicity: it acts as a dual inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) by inhibiting Complex I and, to a lesser extent, ATP synthase.[4][5] This leads to a disruption in cellular energy metabolism and can induce cell death, particularly in cells reliant on oxidative phosphorylation.
Q2: I'm observing significant cytotoxicity in my non-cancerous cell line at concentrations expected to only inhibit VCP/p97. Why is this happening?
A2: The observed cytotoxicity is likely due to the off-target effects of this compound on mitochondrial respiration.[4][5] Inhibition of OXPHOS can lead to a rapid decrease in cellular ATP levels, an increase in lactate production (a switch to glycolysis), and subsequent cell death.[4] This effect can occur at concentrations that are also in the range of VCP/p97 inhibition, making it crucial to consider both on-target and off-target effects when interpreting your results.
Q3: Are there any published cytotoxicity data for this compound in non-cancerous cell lines?
A3: Yes, but the data is not as extensive as for cancer cell lines. The available information focuses on the off-target mitochondrial effects. Below is a summary of the reported quantitative data.
Data Presentation: this compound Cytotoxicity in Non-Cancerous Cell Lines
| Cell Line | Organism | Tissue | Endpoint | IC50 / Effect Concentration | Reference |
| L929 | Mouse | Fibroblast | Mitochondrial Complex I Inhibition | 1.3 µM | [5] |
| HK-2 | Human | Kidney (Renal Tubule) | Cell Survival | Dose-dependent decrease observed | [4] |
| Mouse Fibroblasts | Mouse | Fibroblast | Lactate Fermentation & Glucose Uptake | Dose-dependent increase observed | [4] |
| Human Renal Tubule Cells | Human | Kidney (Renal Tubule) | Lactate Fermentation | Induced by this compound treatment | [4] |
Note: The IC50 for cell viability in many non-cancerous cell lines has not been systematically reported in the literature. Researchers should perform their own dose-response experiments to determine the cytotoxic concentrations for their specific cell line of interest.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high cytotoxicity at low this compound concentrations. | The cell line is highly dependent on oxidative phosphorylation for survival. | - Perform a full dose-response curve to determine the precise IC50. - Measure lactate production and glucose consumption to confirm a shift to glycolysis. - Consider using a different VCP/p97 inhibitor with a different off-target profile for comparison. |
| Variability in cytotoxicity results between experiments. | - Inconsistent cell health or passage number. - Differences in media composition (e.g., glucose, glutamine levels). | - Use cells within a consistent passage number range. - Ensure consistent cell seeding density. - Use the same batch of media and supplements for all related experiments. |
| Difficulty distinguishing between VCP/p97-mediated and off-target mitochondrial toxicity. | The cytotoxic effects of both mechanisms can overlap. | - Use this compound-resistant cell lines with VCP/p97 mutations (if available) to isolate mitochondrial effects.[1] - Compare the effects of this compound with other known mitochondrial inhibitors (e.g., rotenone for Complex I) and other VCP/p97 inhibitors. - Analyze markers of UPR and autophagy (for VCP/p97 inhibition) alongside metabolic assays. |
Experimental Protocols
Cell Viability Assay (ATP Content)
This protocol is based on the use of a thermostable firefly luciferase-based assay to measure the ATP content in cell lysates as an indicator of cell viability.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (typically in duplicate or triplicate for each concentration) for the desired incubation time (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis and ATP Measurement: Lyse the cells according to the manufacturer's protocol for the ATP detection reagent. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Measurement of Lactate Production and Glucose Consumption
This protocol allows for the assessment of the metabolic shift towards glycolysis.[4]
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Cell Culture and Treatment: Culture cells to a desired confluency and then treat with this compound or vehicle control for a specific time period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture medium at the end of the treatment period.
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Lactate and Glucose Measurement: Use commercially available colorimetric or fluorometric assay kits to measure the concentration of lactate and glucose in the collected media.
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Data Analysis: Normalize the lactate and glucose concentrations to the cell number or total protein content. Compare the values between treated and control samples.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Cytotoxicity
Caption: Dual mechanisms of this compound cytotoxicity.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for this compound cytotoxicity assessment.
References
- 1. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor In Vivo Metabolic Stability of NMS-873
Welcome to the technical support center for researchers working with NMS-873. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor metabolic stability of this potent allosteric p97 inhibitor. While a valuable tool for in vitro studies, its utility in vivo is limited by rapid metabolism.[1][2] This guide will help you understand, assess, and potentially overcome these stability issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic stability a concern?
A1: this compound is a highly selective and potent allosteric inhibitor of the AAA ATPase p97/VCP.[3][4] It binds to a unique site on the p97 hexamer, stabilizing the ADP-bound state and interrupting its catalytic cycle.[3] However, this compound exhibits poor metabolic stability, leading to rapid clearance and lack of efficacy in vivo.[1][2] This significantly limits its application in animal models and potential therapeutic development. Beyond its primary target, this compound has also been shown to have off-target effects, acting as a dual inhibitor of mitochondrial respiratory Complex I and ATP synthase.[3]
Q2: Is there any available data on the in vitro metabolic stability of this compound?
Q3: What are the likely metabolic pathways for this compound?
A3: The exact metabolic pathways of this compound have not been extensively detailed in published literature. However, based on its chemical structure, potential metabolic soft spots likely include oxidation of the aromatic rings and N-dealkylation. Identifying the specific metabolites through in vitro metabolism studies with liver microsomes or hepatocytes followed by LC-MS/MS analysis is a critical step in understanding its metabolic fate.
Troubleshooting Guide: Assessing and Improving Metabolic Stability
This guide provides a structured approach to troubleshooting issues related to the metabolic instability of this compound.
Problem 1: How can I experimentally confirm the metabolic instability of my batch of this compound?
Solution: Perform an in vitro metabolic stability assay using human or rodent liver microsomes. This will provide quantitative data on the half-life and intrinsic clearance of the compound.
Experimental Workflow for Microsomal Stability Assay
Problem 2: My in vitro assay confirms rapid metabolism of this compound. What are my options to improve its stability for in vivo studies?
Solution: Several strategies can be employed to improve the metabolic stability of a compound. These generally involve chemical modifications to block or reduce the rate of metabolism at labile sites.
Strategies to Enhance Metabolic Stability
| Strategy | Description | Key Considerations |
| Deuteration | Replace hydrogen atoms at known or suspected metabolic "soft spots" with deuterium. The stronger carbon-deuterium bond can slow down metabolism by cytochrome P450 enzymes (CYP450). | Can provide a significant kinetic isotope effect. Requires synthesis of deuterated analogs. |
| Structural Modification | Modify the chemical structure to block metabolic sites. This could involve adding a fluorine atom or a methyl group to a susceptible position on an aromatic ring. | May alter the compound's potency, selectivity, and off-target effects. Requires careful structure-activity relationship (SAR) studies. |
| Prodrug Approach | Chemically modify this compound into an inactive form (prodrug) that is converted to the active drug in vivo. The prodrug moiety can protect the active drug from first-pass metabolism. | The prodrug must be efficiently converted to the active form at the desired site of action. |
| Formulation Strategies | Encapsulate this compound in a delivery vehicle, such as liposomes or nanoparticles, to protect it from metabolic enzymes and alter its pharmacokinetic profile. | Can improve bioavailability but may require specialized formulation expertise. |
Logical Flow for Improving this compound Stability
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a general procedure for assessing the metabolic stability of this compound.[5][6][7][8][9]
Materials:
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This compound
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Pooled Human Liver Microsomes (HLMs)
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Phosphate buffer (e.g., 100 mM, pH 7.4)
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Acetonitrile (ACN) for quenching the reaction
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Internal standard (a compound with similar analytical properties to this compound but a different mass)
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96-well plates
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Incubator shaker
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LC-MS/MS system
Procedure:
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Preparation:
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Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
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Prepare a working solution of this compound (e.g., 100 µM in a suitable solvent).
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Thaw the HLMs on ice.
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Prepare the NADPH regenerating system according to the manufacturer's instructions.
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Pre-warm the phosphate buffer to 37°C.
-
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Incubation:
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In a 96-well plate, add the HLM suspension to the pre-warmed phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).
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Add the this compound working solution to the HLM suspension to a final concentration of, for example, 1 µM.
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Pre-incubate the plate at 37°C for 5-10 minutes.
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Initiate the metabolic reaction by adding the NADPH regenerating system.
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At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
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Immediately add the aliquot to a well containing cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.
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Centrifuge the plate to pellet the precipitated proteins.
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Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
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Analyze the samples by LC-MS/MS to determine the peak area ratio of this compound to the internal standard at each time point.
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Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
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Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression will be the elimination rate constant (k).
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Calculate the half-life (t½) = 0.693 / k.
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Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).
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Signaling Pathway of this compound
This technical support center provides a starting point for addressing the metabolic stability challenges of this compound. By systematically evaluating its metabolic fate and exploring strategies for improvement, researchers can enhance its utility for in vivo applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. 4.7. Human liver microsome metabolic stability assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. mercell.com [mercell.com]
Technical Support Center: Interpreting Nms-873 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting experimental results obtained using the VCP/p97 inhibitor, Nms-873. A critical consideration in working with this compound is its known off-target effects on mitochondrial respiration, which can significantly influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of Valosin-Containing Protein (VCP), also known as p97.[1][2] It binds to a site at the interface of the D1 and D2 ATPase domains, stabilizing the ADP-bound state and thereby inhibiting its ATPase activity.[3] This inhibition disrupts protein homeostasis, leading to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and interference with autophagosome maturation.[2]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is the dual inhibition of mitochondrial oxidative phosphorylation (OXPHOS).[3][4] It acts as a potent inhibitor of mitochondrial Respiratory Complex I and a weak inhibitor of ATP synthase (Complex V).[3] This can lead to a metabolic shift towards aerobic glycolysis, resulting in increased lactate production and acidification of the cell culture medium.[3][5]
Q3: How can the off-target effects of this compound influence my experimental results?
A3: The inhibition of mitochondrial respiration by this compound can lead to cellular toxicity and metabolic alterations that are independent of its on-target VCP/p97 inhibition.[3][4] This is particularly important when assessing cell viability or cytotoxicity, as the observed cell death may be a consequence of metabolic collapse rather than, or in addition to, the disruption of protein homeostasis.[3]
Q4: At what concentrations are the on-target and off-target effects of this compound observed?
A4: The on-target inhibition of VCP/p97 occurs at low nanomolar concentrations (IC50 ≈ 30 nM).[1][2] The off-target effects on mitochondrial respiration can also be observed in the nanomolar to low micromolar range. For instance, in HCT116 colon cancer cells, this compound was shown to induce metabolic changes with an IC50 of approximately 10 nM.[6] In L929 fibroblasts, the IC50 for Complex I inhibition was reported to be 1.3 µM.[6] this compound is a weak inhibitor of ATP synthase, with effects observed at much higher concentrations.[3]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound for its on-target and off-target activities.
| Target | Target Class | Assay Type | Reported IC50 | Cell Line/System |
| VCP/p97 | AAA ATPase | Biochemical ATPase Assay | 30 nM | Recombinant Protein |
| VCP/p97 | AAA ATPase | Anti-proliferative Assay | 0.08 - 2 µM | Various Cancer Cell Lines |
| Mitochondrial Complex I | Oxidative Phosphorylation | Metabolic Assay | ~10 nM * | HCT116 Cells |
| Mitochondrial Complex I | Mitochondrial Respiration Assay | 1.3 µM | L929 Fibroblasts | |
| ATP Synthase (Complex V) | Oxidative Phosphorylation | Biochemical ATPase Assay | Weak inhibition at high concentrations | Isolated Mitochondria |
| Kinases (panel of 53) | Protein Kinase | Biochemical Kinase Assay | >10 µM | Recombinant Enzymes |
| Hsp90 | Chaperone | Biochemical Assay | >10 µM | Recombinant Protein |
Note: This IC50 reflects the concentration at which metabolic changes (lactate increase/glucose decrease) are observed, indicating an effect on oxidative phosphorylation.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues you might encounter during your experiments with this compound.
Issue 1: I am observing high levels of cytotoxicity with this compound in my cancer cell line. How can I determine if this is an on-target or off-target effect?
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Answer: To distinguish between on-target and off-target cytotoxicity, you can perform the following control experiments:
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Use a VCP/p97 inhibitor with a different mechanism of action that does not affect mitochondrial respiration. For example, the ATP-competitive inhibitor CB-5083 can be used as a comparator.[6] If the cytotoxicity is primarily an on-target effect, both inhibitors should induce a similar phenotype related to VCP/p97 inhibition (e.g., UPR induction).
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Utilize this compound-resistant cell lines. Cell lines harboring specific mutations in the VCP/p97 gene (e.g., A530T) have been shown to be resistant to the on-target effects of this compound but remain sensitive to its metabolic effects.[7] Comparing the cytotoxic response of parental and resistant cell lines to this compound can help dissect the contribution of on-target versus off-target effects.
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Perform metabolic rescue experiments. Supplementing the culture medium with metabolites that can fuel glycolysis, such as high glucose, may partially rescue the cells from the cytotoxic effects of this compound if they are primarily due to mitochondrial inhibition. Conversely, growing cells in glucose-free medium or in the presence of glycolysis inhibitors (e.g., 2-deoxy-D-glucose) may potentiate the toxicity of this compound.[6]
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Issue 2: My cell culture medium is rapidly turning yellow (acidifying) after treatment with this compound. What is causing this?
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Answer: The acidification of the culture medium is a strong indicator of the off-target effect of this compound on mitochondrial respiration.[3][5] By inhibiting OXPHOS, this compound forces cells to rely on aerobic glycolysis for ATP production, which leads to the increased production and secretion of lactic acid, thereby lowering the pH of the medium.[3]
Issue 3: I am seeing an induction of the Unfolded Protein Response (UPR) with this compound treatment. Is this a reliable indicator of on-target activity?
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Answer: Yes, the induction of the UPR, marked by the increased expression of proteins such as ATF4 and CHOP, is a well-established downstream consequence of VCP/p97 inhibition and is considered a reliable biomarker of on-target activity.[2] However, it is still advisable to include other controls to fully validate your findings, especially when interpreting broader cellular phenotypes like apoptosis.
Visualizing On-Target and Off-Target Effects
The following diagrams illustrate the signaling pathways and a troubleshooting workflow related to this compound.
Caption: On-target signaling pathway of this compound.
Caption: Off-target signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Experimental Protocols
Cell Viability/Cytotoxicity Assay
This protocol is designed to assess the cytotoxic effects of this compound while accounting for its off-target effects.
a. Materials:
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Parental cell line of interest
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This compound-resistant cell line (if available, e.g., harboring a VCP/p97 mutation)
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This compound
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Alternative VCP/p97 inhibitor (e.g., CB-5083)
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Vehicle control (e.g., DMSO)
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96-well cell culture plates
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Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
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Standard cell culture medium
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Optional: High glucose medium, glucose-free medium, 2-deoxy-D-glucose (2-DG)
b. Procedure:
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Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight. For comparative analysis, seed parental and this compound-resistant cells on separate plates or in different sections of the same plate.
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Prepare serial dilutions of this compound and the alternative VCP/p97 inhibitor in the appropriate cell culture medium. Also, prepare a vehicle control.
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Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors or vehicle control.
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(Optional) For metabolic rescue/potentiation experiments, treat cells in parallel with this compound in standard, high glucose, or glucose-free medium. In another parallel experiment, co-treat with this compound and a glycolysis inhibitor like 2-DG.
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Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
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At the end of the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.
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Analyze the data by plotting cell viability against inhibitor concentration and calculate the IC50 values for each condition.
c. Interpretation:
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On-target effect: The alternative VCP/p97 inhibitor should show similar cytotoxicity to this compound in the parental cell line.
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Off-target effect: The this compound-resistant cell line should exhibit a significant rightward shift in the IC50 curve for this compound compared to the parental line. If cytotoxicity is primarily off-target, the resistant line may show little to no resistance.
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Metabolic component: If high glucose rescues cytotoxicity or 2-DG potentiates it, this suggests a significant contribution from the off-target mitochondrial effects of this compound.
Analysis of Medium Acidification and Lactate Production
This protocol allows for the direct measurement of a key metabolic off-target effect of this compound.
a. Materials:
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Cell line of interest
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This compound
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Vehicle control (e.g., DMSO)
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24-well or 6-well cell culture plates
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pH indicator in the culture medium (e.g., phenol red)
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Lactate assay kit
b. Procedure:
-
Seed cells in 24-well or 6-well plates and allow them to adhere.
-
Treat the cells with this compound at various concentrations or a single effective concentration, alongside a vehicle control.
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At different time points (e.g., 6, 12, 24 hours), visually inspect the color of the culture medium. A change from red to yellow in phenol red-containing medium indicates acidification.
-
At each time point, collect a sample of the culture medium from each well.
-
Measure the lactate concentration in the collected medium using a lactate assay kit, following the manufacturer's protocol.
-
Normalize the lactate concentration to the cell number or total protein content in each well.
c. Interpretation:
-
A dose- and time-dependent increase in lactate production and medium acidification in this compound-treated cells is a direct confirmation of the off-target inhibition of mitochondrial respiration and the subsequent shift to glycolysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound functions as a dual inhibitor of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nms-873 Dosage to Minimize Mitochondrial Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the dosage of Nms-873 to minimize mitochondrial toxicity. This compound is a potent allosteric inhibitor of Valosin-Containing Protein (VCP/p97), a key player in protein homeostasis. However, off-target effects on mitochondria can lead to toxicity, confounding experimental results and posing challenges for therapeutic development. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers navigate these challenges.
Understanding this compound-Induced Mitochondrial Toxicity
This compound has been shown to induce mitochondrial toxicity through a dual-inhibitory mechanism, independent of its on-target VCP/p97 activity.[1][2][3] This off-target effect primarily involves:
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Inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).
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Weak inhibition of Complex V (ATP synthase) of the ETC.
This dual inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in mitochondrial ATP production and a shift towards aerobic glycolysis.[1][2] This metabolic reprogramming can result in cellular stress and, at higher concentrations, cell death.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound-induced mitochondrial toxicity in my cell cultures?
A1: The most common indicator is acidification of the culture medium, which turns the phenol red indicator yellow. This is due to increased lactate production as cells switch to aerobic glycolysis to compensate for mitochondrial dysfunction.[1] Other signs include decreased cell proliferation, changes in cell morphology, and ultimately, reduced cell viability.
Q2: At what concentration does this compound typically start to show mitochondrial toxicity?
A2: The concentration at which mitochondrial toxicity is observed can vary depending on the cell type and the duration of exposure. However, studies have shown that effects on cellular metabolism, such as increased lactate production, can be seen at concentrations as low as 10 nM in some cancer cell lines (HCT116).[2] The IC50 for the inhibition of mitochondrial Complex I has been reported to be approximately 1.3 µM in L939 fibroblast cells.[2] It is crucial to perform a dose-response experiment in your specific cell model.
Q3: How can I distinguish between on-target (VCP/p97 inhibition) and off-target (mitochondrial toxicity) effects of this compound?
A3: This can be challenging as both can lead to cell death. One approach is to use a rescue experiment. Since the mitochondrial toxicity of this compound is exacerbated in the absence of glucose, supplementing the culture medium with glucose may partially rescue cells from the off-target effects.[1] Additionally, comparing the effects of this compound with other VCP/p97 inhibitors that do not exhibit mitochondrial toxicity, or using this compound-resistant cell lines with mutations in VCP/p97, can help dissect the on- and off-target effects.[2][4]
Q4: What is the mechanism of action for this compound's effect on mitochondria?
A4: this compound acts as a dual inhibitor of mitochondrial oxidative phosphorylation. It potently inhibits Complex I of the electron transport chain and weakly inhibits ATP synthase (Complex V).[1][2][3] This disrupts the proton gradient across the inner mitochondrial membrane and impairs ATP synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high cell death at low this compound concentrations. | High sensitivity of the cell line to mitochondrial inhibition. Low glucose concentration in the culture medium. | Perform a dose-response curve to determine the optimal concentration for your cell line. Ensure the culture medium has adequate glucose levels (e.g., standard DMEM with 4.5 g/L glucose). |
| Media acidifies rapidly after this compound treatment. | Shift to aerobic glycolysis due to mitochondrial inhibition. | This is an expected outcome of this compound's off-target effect. Monitor the pH of your media and consider using a buffered medium or more frequent media changes for longer experiments. |
| Inconsistent results in mitochondrial function assays (e.g., Seahorse, JC-1). | Technical variability in the assay. Cell density and health are not optimal. Incorrect preparation of reagents. | Refer to the detailed experimental protocols and troubleshooting guides for the specific assay. Ensure consistent cell seeding density and viability. Prepare all reagents fresh and according to the manufacturer's instructions. |
| Difficulty in separating on-target from off-target effects. | Overlapping downstream consequences of VCP/p97 inhibition and mitochondrial dysfunction (e.g., apoptosis). | Use multiple, mechanistically distinct assays. For example, combine a VCP/p97 activity assay with a mitochondrial respiration assay. Consider using a VCP/p97 inhibitor with a different mechanism of action as a control. |
Quantitative Data Summary
The following tables summarize the reported quantitative data on the effects of this compound on mitochondrial function. It is important to note that these values were obtained in different cell lines and under varying experimental conditions.
Table 1: this compound Concentration and Effect on Cellular Metabolism
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| Glycometabolism (Lactate Production/Glucose Consumption) | HCT116 | IC50 ~10 nM | Dose-dependent increase in lactate and decrease in glucose | [2] |
| Complex I Inhibition | L939 | IC50 ~1.3 µM | Inhibition of mitochondrial respiratory Complex I | [2] |
| Mitochondrial Membrane Polarization | HK-2, L929 | "Relatively high concentrations" | Increased mitochondrial membrane polarization | [1] |
Table 2: Comparison of IC50 Values for On-Target and Off-Target Effects
| Target | Assay | IC50 | Reference |
| VCP/p97 | ATPase Activity | 30 nM | [5] |
| Mitochondrial Complex I | Respiration | ~1.3 µM | [2] |
| Cellular Glycometabolism | Lactate/Glucose Levels | ~10 nM | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in this compound-induced mitochondrial toxicity and the experimental approaches to assess it, the following diagrams are provided.
References
- 1. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound functions as a dual inhibitor of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
Addressing batch-to-batch variability of Nms-873
Welcome to the technical support center for NMS-873. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and inconsistencies encountered during experimentation with this potent allosteric inhibitor of p97/VCP.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective and potent allosteric inhibitor of the AAA ATPase p97 (also known as Valosin-Containing Protein, VCP).[1][2][3][4] It binds to a site at the interface of the D1 and D2 domains of p97, stabilizing the ADP-bound state and thereby interrupting its catalytic cycle.[5] This inhibition disrupts cellular protein homeostasis by affecting processes such as the unfolded protein response (UPR), autophagy, and proteasome-dependent degradation.[1][6][7]
Q2: What are the known off-target effects of this compound?
Recent studies have revealed that this compound can exert off-target effects on mitochondrial function. Specifically, it has been identified as a dual inhibitor of mitochondrial respiratory Complex I and, to a lesser extent, ATP synthase.[5][8][9] This can lead to a shift in cellular metabolism towards aerobic glycolysis, resulting in acidification of the culture medium due to increased lactate production.[5][10]
Q3: Why am I observing acidification of my cell culture medium?
The observed acidification of your cell culture medium, often indicated by a color change of the phenol red indicator from pink to yellow, is likely due to the off-target effects of this compound on mitochondrial respiration.[5] By inhibiting Complex I and ATP synthase, this compound can induce a metabolic shift to lactic acid fermentation, even in the presence of oxygen (aerobic glycolysis).[5][10] This leads to an increase in lactate secretion into the medium, lowering its pH.[5]
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][3][4][11] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For long-term storage, the powder form should be stored at -20°C for up to 3 years.[11] Stock solutions in DMSO can be stored at -80°C for up to one year.[11] Repeated freeze-thaw cycles should be avoided.[11] Note that moisture-absorbing DMSO can reduce the solubility of this compound.[1]
Q5: What are the typical working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay. The IC50 for p97 ATPase inhibition is approximately 30 nM.[1][4][7][11] However, anti-proliferative IC50 values in various cancer cell lines typically range from 0.08 µM to 2 µM.[2][11] For example, the IC50 values for HCT116 and HeLa cells have been reported to be around 0.4 µM and 0.7 µM, respectively.[4][11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potency between batches.
-
Question: I've noticed significant variability in the efficacy of this compound between different lots or suppliers. What could be the cause and how can I mitigate this?
-
Answer: Batch-to-batch variability can stem from several factors. While not extensively documented specifically for this compound in the public domain, general principles for chemical compounds apply.
-
Potential Causes:
-
Purity and Impurities: Differences in the purity of the compound or the presence of inactive or even inhibitory impurities can significantly alter its effective concentration.
-
Solubility Issues: this compound has poor aqueous solubility.[12] Variations in the physical form (e.g., crystalline vs. amorphous) between batches can affect its solubility and bioavailability in your assays. Ensure the compound is fully dissolved in DMSO before further dilution.
-
Compound Stability: Degradation of the compound over time, especially if not stored correctly, can lead to reduced potency.
-
-
Troubleshooting Steps:
-
Quality Control: If possible, obtain a certificate of analysis (CoA) for each batch to verify its purity and identity.
-
Solubility Check: Visually inspect your stock solution to ensure there are no precipitates. Gentle warming (to 37°C) and sonication can aid in dissolution.[2] Always use fresh, anhydrous DMSO for preparing stock solutions.[1]
-
Dose-Response Curve: Perform a full dose-response curve for each new batch of this compound to determine its actual IC50 value in your specific assay. This will allow you to normalize the effective concentration between batches.
-
Standardized Protocols: Adhere strictly to standardized experimental protocols to minimize other sources of variation.[13][14]
-
-
Issue 2: Cells show resistance to this compound treatment.
-
Question: My cells have become less sensitive to this compound over time, or some cell lines are inherently resistant. What are the potential mechanisms of resistance?
-
Answer: Resistance to this compound can develop through on-target mutations or other cellular adaptations.
-
Potential Causes:
-
p97 Mutations: Mutations in the p97/VCP gene can lead to resistance. For example, the A530T mutation in the D2 domain of p97 has been shown to confer resistance to this compound without affecting its binding.[6][12] Other mutations in the D1-D2 linker region, such as P472L, have also been identified.[15]
-
Altered Cellular Metabolism: Given the off-target effects of this compound on mitochondria, cells that can adapt their metabolism to rely less on oxidative phosphorylation might exhibit some level of resistance.
-
-
Troubleshooting Steps:
-
Sequence p97: If you suspect acquired resistance, sequence the p97 gene in your resistant cell line to check for known resistance-conferring mutations.
-
Use Alternative Inhibitors: Test the sensitivity of your resistant cells to other p97 inhibitors with different mechanisms of action, such as ATP-competitive inhibitors (e.g., CB-5083) or covalent inhibitors (e.g., NMS-859).[6][16] Cells resistant to allosteric inhibitors like this compound may still be sensitive to these other classes of inhibitors.[6]
-
Metabolic Analysis: Investigate the metabolic profile of your resistant cells to see if there are significant alterations in glycolysis or oxidative phosphorylation.
-
-
Issue 3: Unexpected cellular phenotypes unrelated to protein degradation.
-
Question: I'm observing cellular effects that don't seem to be directly linked to the inhibition of the ubiquitin-proteasome system, such as changes in cell metabolism. How do I interpret these results?
-
Answer: These phenotypes are likely due to the off-target effects of this compound on mitochondria.
-
Interpretation and Experimental Design:
-
Acknowledge Polypharmacology: Be aware that the cellular effects of this compound can be a combination of both on-target (p97 inhibition) and off-target (mitochondrial inhibition) activities.[5][8][10]
-
Control Experiments:
-
Use other p97 inhibitors (e.g., CB-5083) that do not have the same off-target effects to dissect which phenotypes are specifically due to p97 inhibition.[10]
-
Use known mitochondrial inhibitors (e.g., rotenone for Complex I, oligomycin for ATP synthase) to mimic the off-target effects and compare the resulting phenotypes.[5]
-
-
Measure Metabolic Parameters: Directly measure lactate production and glucose consumption in your cell culture medium to quantify the metabolic shift induced by this compound.[5][10]
-
-
Data Presentation
Table 1: Potency of this compound in Biochemical and Cellular Assays
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | p97/VCP ATPase | ~30 nM | [1][4][11] |
| Cell Proliferation | HCT116 | ~0.38 - 0.4 µM | [3][4][11] |
| Cell Proliferation | HeLa | ~0.7 µM | [4][11] |
| Cell Proliferation | Panel of Tumor Lines | 0.08 - 2 µM | [2][11] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | >10 mM to 100 mg/mL (~192 mM) | [1][2][3] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble / ~0.5 mg/mL | [1][3] |
| DMF | ~30 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [3] |
Experimental Protocols
Protocol 1: p97 ATPase Activity Assay (NADH-Coupled)
This protocol is adapted from methodologies used to characterize this compound.[1][7][11]
-
Assay Principle: The ATPase activity of p97 is measured by monitoring the formation of ADP. This is a two-step assay to avoid interference from ADP and NADH, which are competitive inhibitors of p97.
-
Reagents:
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.2 mg/mL BSA.
-
ATP-regenerating system: 40 U/mL pyruvate kinase, 3 mM phosphoenolpyruvate.
-
Quenching/Developing solution: 30 mM EDTA, 250 µM NADH, 40 U/mL lactic dehydrogenase.
-
Recombinant wild-type p97 protein.
-
This compound dilutions in DMSO.
-
ATP solution.
-
-
Procedure:
-
Step 1 (ATP Hydrolysis):
-
In a 96- or 384-well UV plate, add the reaction buffer, ATP-regenerating system, and recombinant p97 (e.g., 10 nM).
-
Add this compound at various concentrations (and a DMSO vehicle control). Pre-incubate for 20 minutes.
-
Initiate the reaction by adding ATP (e.g., 60 µM, which is the Kₛ*).
-
Incubate for a set time (e.g., 90 minutes) at 37°C.
-
-
Step 2 (Pyruvate to Lactate Conversion):
-
Quench the p97 reaction and initiate the second reaction by adding the quenching/developing solution.
-
The lactic dehydrogenase will convert the pyruvate (stoichiometrically produced from ADP regeneration) to lactate, oxidizing NADH to NAD⁺ in the process.
-
-
Data Acquisition:
-
Measure the decrease in NADH absorbance at 340 nm using a plate reader.
-
Calculate the rate of ATP hydrolysis and determine the IC50 of this compound by fitting the data to a dose-response curve.
-
-
Protocol 2: Cell Viability Assay
This protocol is a general guideline for assessing the anti-proliferative effects of this compound.[1][7][11]
-
Cell Seeding:
-
Seed cells (e.g., HCT116, HeLa) in a 384-well white, clear-bottom plate at a density of approximately 1,600 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is common to use eight dilution points.
-
Add the compound dilutions to the cells in duplicate or triplicate. Include a DMSO vehicle control.
-
Incubate for an additional 72 hours.
-
-
Viability Measurement (ATP-Based):
-
After incubation, lyse the cells.
-
Measure the ATP content in each well using a thermostable firefly luciferase-based assay kit (e.g., from Promega) according to the manufacturer's instructions. Luminescence is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell growth relative to the untreated control.
-
Plot the percentage of growth against the log of the this compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits p97, disrupting UPR and proteostasis.
Caption: Off-target effects of this compound on mitochondrial respiration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. NMS 873 | p97 ATPase | Tocris Bioscience [tocris.com]
- 5. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound functions as a dual inhibitor of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterising and correcting batch variation in an automated direct infusion mass spectrometry (DIMS) metabolomics workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tackling the widespread and critical impact of batch effects in high-throughput data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adapted ATPase domain communication overcomes the cytotoxicity of p97 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and this compound in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: NMS-873 Versus the Known Mitochondrial Inhibitor Rotenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NMS-873, initially identified as a p97 ATPase inhibitor, and rotenone, a classical mitochondrial Complex I inhibitor. Recent studies have revealed that this compound also exhibits off-target effects on mitochondrial function, making a direct comparison with established mitochondrial toxins like rotenone crucial for interpreting experimental results and for drug development. This document outlines their mechanisms of action, presents comparative experimental data, and provides detailed protocols for key assays.
Mechanism of Action: A Tale of Two Inhibitors
Rotenone is a well-characterized, potent, and specific inhibitor of mitochondrial respiratory chain Complex I.[1] It acts by binding to the quinone reduction site on Complex I, thereby blocking the transfer of electrons from NADH to coenzyme Q. This disruption of the electron transport chain (ETC) leads to a decrease in ATP synthesis, an increase in the production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis.[2] Due to its reliable mechanism, rotenone is widely used as a tool compound in research to induce mitochondrial dysfunction and to model neurodegenerative diseases like Parkinson's disease.[1]
This compound was first described as a potent and selective allosteric inhibitor of the AAA ATPase p97/VCP, with an IC50 of 30 nM.[3] It binds to a site distinct from the ATP-binding pocket, stabilizing the ADP-bound state and interrupting the enzyme's catalytic cycle.[4] This inhibition of p97, a key player in protein homeostasis, leads to the activation of the unfolded protein response (UPR) and can induce cancer cell death.
However, subsequent research has uncovered that this compound also functions as a dual inhibitor of mitochondrial oxidative phosphorylation, targeting both Complex I and, to a lesser extent, ATP synthase .[4][5][6] This off-target effect means that the cellular toxicity observed with this compound treatment may be a composite of both p97-dependent and p97-independent (mitochondrial) mechanisms.[4][5] The inhibition of Complex I by this compound mirrors the action of rotenone, leading to a similar metabolic shift towards aerobic glycolysis.[4][5] One study identified NDUFAF5, a Complex I assembly factor, as a potential target of this compound within the mitochondrial complex I.[7]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and rotenone, providing a basis for comparing their potency and cellular effects.
| Compound | Target | IC50 | Cell Line/System | Reference |
| This compound | p97/VCP ATPase | 30 nM | Biochemical Assay | [3] |
| Mitochondrial Complex I | Potent inhibitor (specific IC50 not reported) | L929 and HK-2 cells | [4] | |
| ATP Synthase | Weak inhibitor (only at high concentrations) | Isolated mitochondria | [4] | |
| Rotenone | Mitochondrial Complex I | 1.7 - 2.2 µM | Biochemical Assay | |
| Mitochondrial Complex I | 0.1 nM - 100 nM (varies by system) | Various | [1] | |
| Succinyl-CoA biosynthesis | < 100 nM | Multiple human cell lines | [8] |
| Compound | Effect on Cell Proliferation (IC50) | Cell Line | Reference |
| This compound | 400 nM | HCT116 | |
| 700 nM | HeLa | ||
| Rotenone | 50 nM (induces cell death) | Parkinson's disease patient-derived ONS cells | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells in real-time.
Objective: To assess the impact of this compound and rotenone on mitochondrial function by measuring basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant solution
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and a mixture of rotenone and antimycin A)
-
Cells of interest
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: On the day of the assay, warm the supplemented Seahorse XF Base Medium to 37°C.
-
Cell Preparation: Remove the growth medium from the cells, wash with the warmed assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Compound Loading: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A from the kit according to the manufacturer's instructions. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
-
Seahorse Analyzer Operation: Calibrate the instrument with the sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will sequentially inject the compounds and measure the OCR.
-
Data Analysis: The Seahorse software calculates the key parameters of mitochondrial respiration based on the changes in OCR after each compound injection. Data is typically normalized to cell number or protein concentration.[10][11][12]
ATP Synthase Activity Assay
This assay measures the hydrolytic (ATPase) activity of ATP synthase (Complex V).
Objective: To determine the direct inhibitory effect of this compound and rotenone on ATP synthase activity.
Materials:
-
Isolated mitochondria or cell lysates
-
ATP synthase enzyme activity microplate assay kit or individual reagents
-
Reaction buffer (e.g., containing Tris-HCl, KCl, MgCl2)
-
ATP
-
Enzyme-coupled system (pyruvate kinase and lactate dehydrogenase)
-
NADH
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Mitochondria Isolation (if applicable): Isolate mitochondria from cells or tissues using differential centrifugation.
-
Reaction Setup: In a microplate, add the reaction buffer, the enzyme-coupled system components (PK and LDH), and NADH.
-
Inhibitor Addition: Add varying concentrations of the test compounds (this compound, rotenone) or a known inhibitor like oligomycin to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Add ATP to all wells to start the reaction. The hydrolysis of ATP by ATP synthase produces ADP.
-
Measurement: The pyruvate kinase converts phosphoenolpyruvate and the newly formed ADP into pyruvate and ATP. Lactate dehydrogenase then reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm over time.
-
Data Analysis: The rate of NADH oxidation is proportional to the ATP synthase activity. Calculate the specific activity and determine the IC50 values for the inhibitors.[13][14][15][16]
Cell Viability (IC50 Determination) Assay using MTT
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of this compound and rotenone that inhibits cell growth by 50% (IC50).
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 490 nm or 570 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or rotenone for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.[17][18]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and rotenone, as well as a typical experimental workflow for their comparison.
Caption: Mechanisms of Action for Rotenone and this compound.
Caption: Experimental Workflow for Comparing this compound and Rotenone.
Caption: Logical Relationship of Mitochondrial Inhibition and Metabolic Shift.
References
- 1. pnas.org [pnas.org]
- 2. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound functions as a dual inhibitor of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rotenone-Mediated Changes in Intracellular Coenzyme A Thioester Levels: Implications for Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rotenone Susceptibility Phenotype in Olfactory Derived Patient Cells as a Model of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.protocols.io [content.protocols.io]
- 11. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 12. agilent.com [agilent.com]
- 13. Determination of the H+-ATP Synthase and Hydrolytic Activities [en.bio-protocol.org]
- 14. 2.8. ATP synthase activity measurement [bio-protocol.org]
- 15. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 16. Determination of the H+-ATP Synthase and Hydrolytic Activities [bio-protocol.org]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
A Head-to-Head Comparison of NMS-873 and Eeyarestatin I: Potent Modulators of Cellular Protein Homeostasis
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating complex cellular pathways and identifying novel therapeutic targets. This guide provides a comprehensive side-by-side comparison of two widely used inhibitors, NMS-873 and Eeyarestatin I, both of which impinge on the essential cellular process of protein homeostasis, albeit through distinct mechanisms. This document summarizes their performance, provides supporting experimental data, and details the methodologies for key experiments.
Executive Summary
This compound is a highly potent and selective allosteric inhibitor of the ATPase Valosin-Containing Protein (VCP/p97), a key player in the ubiquitin-proteasome system and autophagy. In contrast, Eeyarestatin I exhibits a dual mechanism of action, primarily known for its inhibition of the endoplasmic reticulum-associated degradation (ERAD) pathway by targeting the p97-associated deubiquitinating process, and secondarily by inhibiting the Sec61 translocon, a channel involved in protein translocation into the ER. While both compounds induce cellular stress and have demonstrated anti-proliferative effects, their differing molecular targets and mechanisms of action result in distinct cellular phenotypes and off-target profiles.
Mechanism of Action and Cellular Pathways
This compound: Allosteric Inhibition of VCP/p97 ATPase Activity
This compound binds to an allosteric site on the D2 domain of VCP/p97, stabilizing the ADP-bound state and thereby inhibiting its ATPase activity.[1] This enzymatic activity is crucial for the disassembly of protein complexes and the extraction of ubiquitinated proteins from cellular structures, priming them for degradation by the proteasome. Inhibition of VCP/p97 by this compound leads to the accumulation of polyubiquitinated proteins and triggers the Unfolded Protein Response (UPR) and autophagy.[2]
Eeyarestatin I: Dual Inhibition of ERAD and Protein Translocation
Eeyarestatin I's primary mechanism involves the inhibition of the p97-associated deubiquitinating (PAD) process, which is a critical step in ERAD.[2][3][4] It has been shown to inhibit the ataxin-3 (ATX3)-dependent deubiquitination of substrates bound to p97.[3] Unlike this compound, Eeyarestatin I does not directly inhibit the ATPase activity of p97. Additionally, Eeyarestatin I has been demonstrated to inhibit the Sec61 translocon, the primary channel for protein entry into the endoplasmic reticulum.[5][6][7] This dual action leads to the accumulation of misfolded proteins in the ER, robustly inducing ER stress.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and Eeyarestatin I based on published experimental findings.
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound | Eeyarestatin I | Reference |
| VCP/p97 ATPase Activity IC50 | ~30 nM | > 100 µM (Does not inhibit ATPase activity) | [2][8] |
| Sec61 Translocon Inhibition IC50 | Not reported | ~70 µM | [3] |
| Mitochondrial Complex I Inhibition IC50 | 1.3 µM (in L929 cells) | Not reported | [9] |
Table 2: Antiproliferative Activity (IC50 Values)
| Cell Line | Cancer Type | This compound | Eeyarestatin I | Reference |
| HCT116 | Colon Carcinoma | 0.4 µM | - | [10] |
| HeLa | Cervical Carcinoma | 0.7 µM | - | [10] |
| A549 | Lung Carcinoma | - | Dose-dependent cell death (2.5-40 µM) | [2] |
| H358 | Lung Carcinoma | - | Dose-dependent cell death (2.5-40 µM) | [2] |
| Hematological and Solid Tumor Lines | Various | 0.08 - 2 µM | - | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
VCP/p97 ATPase Inhibition Assay (NADH-Coupled Assay)
This assay measures the ATPase activity of VCP/p97 by monitoring the consumption of NADH, which is coupled to the regeneration of ATP.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
Enzyme and Inhibitor Incubation: Add recombinant VCP/p97 enzyme to the reaction buffer. For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound or Eeyarestatin I for 20 minutes at room temperature.
-
Initiation of ATPase Reaction: Initiate the reaction by adding a mixture of ATP, phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.
-
Kinetic Measurement: Immediately begin monitoring the decrease in NADH absorbance at 340 nm using a plate reader at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the ATPase activity of VCP/p97.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance decay. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
In Vitro Protein Translocation Assay (Sec61 Inhibition)
This assay assesses the ability of a compound to inhibit the translocation of a nascent polypeptide into ER-derived microsomes.
Protocol:
-
In Vitro Transcription and Translation: A plasmid encoding a model secretory protein (e.g., preprolactin) is transcribed in vitro. The resulting mRNA is then translated in a cell-free system (e.g., rabbit reticulocyte lysate) in the presence of [³⁵S]-methionine to produce a radiolabeled nascent polypeptide.
-
Translocation Reaction: The translation mixture containing the radiolabeled nascent polypeptide is incubated with canine pancreatic rough microsomes (a source of Sec61 translocons) in the presence of varying concentrations of Eeyarestatin I or a vehicle control.
-
Protease Protection Assay: After the translocation reaction, the samples are treated with a protease (e.g., proteinase K). Polypeptides that have been successfully translocated into the lumen of the microsomes will be protected from digestion.
-
Analysis: The samples are then subjected to SDS-PAGE and autoradiography. The presence of a protected, full-length radiolabeled polypeptide indicates successful translocation. The intensity of this band is quantified to determine the extent of translocation inhibition by the compound.
-
Data Analysis: The percentage of translocation is calculated relative to the vehicle-treated control. These values are plotted against the inhibitor concentration to determine the IC50.
Off-Target Effects and Selectivity
A critical aspect of any chemical probe is its selectivity. While this compound is highly selective for VCP/p97 over other ATPases, it has been shown to have off-target effects on mitochondrial function. Specifically, this compound inhibits Complex I of the electron transport chain with an IC50 of 1.3 µM.[9] This is a crucial consideration, as some of the observed cellular effects of this compound at higher concentrations may be attributable to this mitochondrial liability rather than solely to VCP/p97 inhibition.
Eeyarestatin I's off-target profile is less well-defined in terms of direct enzymatic inhibition. However, its action on the Sec61 translocon, in addition to its effects on the p97-DUB complex, highlights its multi-target nature. It has also been reported to interfere with both anterograde and retrograde intracellular trafficking pathways, suggesting broader effects on cellular vesicular transport.[1]
Conclusion
This compound and Eeyarestatin I are both valuable tools for studying cellular protein homeostasis, but they are not interchangeable. This compound is a potent and specific inhibitor of VCP/p97's ATPase activity, making it an excellent probe for dissecting the direct consequences of this enzymatic inhibition. However, researchers must be mindful of its off-target mitochondrial effects, particularly when interpreting data from cell-based assays at micromolar concentrations.
Eeyarestatin I, with its dual mechanism of action on the p97-DUB complex and the Sec61 translocon, offers a different approach to perturbing protein homeostasis. It induces a potent ER stress response by affecting two distinct but related pathways. Its lack of direct VCP/p97 ATPase inhibition makes it a useful counter-tool to this compound for distinguishing between ATPase-dependent and -independent functions of p97-related processes.
References
- 1. Eeyarestatin 1 Interferes with Both Retrograde and Anterograde Intracellular Trafficking Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of p97-dependent Protein Degradation by Eeyarestatin I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of p97-dependent protein degradation by Eeyarestatin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eeyarestatin I inhibits Sec61-mediated protein translocation at the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archive.connect.h1.co [archive.connect.h1.co]
- 7. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 8. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Does Nms-873 have advantages over proteasome inhibitors like MG132?
In the landscape of cellular protein homeostasis research, inhibitors of the ubiquitin-proteasome system (UPS) are invaluable tools. This guide provides a detailed comparison of NMS-873, a selective allosteric inhibitor of p97/VCP, and MG132, a widely used proteasome inhibitor. We will delve into their mechanisms of action, selectivity, and cellular effects, supported by experimental data to assist researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Targeting Different Nodes of the UPS
This compound and MG132 disrupt protein degradation through distinct mechanisms, targeting different key players in the UPS.
This compound: An Allosteric Inhibitor of p97/VCP
This compound is a potent and highly selective allosteric inhibitor of the AAA ATPase p97 (also known as VCP)[1][2][3][4]. p97 is a critical upstream regulator of the proteasome, involved in the extraction of ubiquitinated proteins from cellular structures, preparing them for degradation. This compound binds to the D2 domain of the p97 hexamer, stabilizing it in an ADP-bound state[2][5]. This allosteric inhibition prevents the conformational changes necessary for its segregase activity, leading to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and interference with autophagic pathways[1][3][6].
MG132: A Direct Inhibitor of the 26S Proteasome
MG132 is a potent, reversible, and cell-permeable peptide aldehyde that directly inhibits the 26S proteasome, the central catalytic component of the UPS[7][8]. It primarily targets the chymotrypsin-like activity of the proteasome's β5 subunit[8]. By blocking the proteolytic core of the proteasome, MG132 leads to a global accumulation of ubiquitinated proteins, ultimately inducing cell cycle arrest and apoptosis[9].
Key Advantages of this compound: Selectivity and a More Targeted Approach
The primary advantage of this compound over MG132 lies in its selectivity .
-
Target Specificity: this compound is highly selective for p97/VCP, with minimal activity against other AAA ATPases and a broad panel of kinases[2][3][4]. In contrast, MG132, while a potent proteasome inhibitor, is known to have off-target effects, inhibiting other proteases such as calpains and some lysosomal cysteine proteases[10][11]. This lack of specificity can complicate the interpretation of experimental results.
-
Upstream Inhibition: By targeting p97, this compound provides a more nuanced tool to study the specific roles of this segregase in various cellular processes, upstream of the general proteolytic activity of the proteasome. This can be particularly advantageous when investigating pathways where p97 has distinct functions independent of bulk protein degradation.
-
Potential for Overcoming Resistance: The different mechanism of action suggests that this compound could be effective in experimental systems where cells have developed resistance to direct proteasome inhibitors.
However, it is important to note that this compound has been shown to have off-target effects as a dual inhibitor of mitochondrial oxidative phosphorylation, which should be considered when designing and interpreting experiments[2][12].
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and MG132 based on available literature.
| Parameter | This compound | MG132 |
| Primary Target | Valosin-Containing Protein (VCP/p97) | 26S Proteasome (primarily β5 subunit) |
| Mechanism | Allosteric inhibitor, stabilizes ADP-bound state[2][5] | Reversible peptide aldehyde, inhibits chymotrypsin-like activity[8] |
| Reported IC50 | ~30 nM for p97 ATPase activity[1][3] | ~100 nM for proteasome chymotrypsin-like activity[10] |
| Cellular Potency | Antiproliferative IC50 in the range of 0.08 µM to 2 µM in various cancer cell lines[1] | Induces apoptosis and cell cycle arrest at concentrations typically ranging from 1 µM to 10 µM[13] |
| Selectivity | Highly selective for p97 over other AAA ATPases and kinases[2][3][4] | Known to inhibit other proteases, including calpains and some lysosomal cysteine proteases[10][11] |
| Off-Target Effects | Dual inhibitor of mitochondrial oxidative phosphorylation (Complex I and ATP synthase)[2][12] | Inhibition of calpains and other proteases[8][10][11] |
Table 1: Comparison of this compound and MG132 Characteristics
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. Below are representative protocols for assays commonly used to evaluate the effects of this compound and MG132.
p97 ATPase Activity Assay (for this compound)
This assay measures the ATP hydrolysis activity of purified p97 in the presence of inhibitors.
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 5 mM MgCl₂, 0.5 mM DTT.
-
Enzyme and Inhibitor Incubation: Purified recombinant p97 (e.g., 50 nM) is pre-incubated with varying concentrations of this compound or vehicle control (DMSO) in the reaction buffer for 15-30 minutes at room temperature.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP to a final concentration of 1 mM.
-
Detection of ADP Production: The rate of ADP production is measured using a coupled enzyme assay, such as the pyruvate kinase/lactate dehydrogenase (PK/LDH) assay, which links ADP formation to the oxidation of NADH, measured by the decrease in absorbance at 340 nm.
-
Data Analysis: The rate of ATP hydrolysis is calculated from the change in absorbance over time. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Proteasome Activity Assay (for MG132)
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates or with purified proteasomes.
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Protein Quantification: The protein concentration of the cell lysate is determined using a standard method like the Bradford assay.
-
Reaction Setup: In a 96-well plate, a fixed amount of cell lysate (e.g., 20-50 µg) is incubated with varying concentrations of MG132 or vehicle control (DMSO) for 30 minutes at 37°C.
-
Substrate Addition: The fluorogenic proteasome substrate Suc-LLVY-AMC (for chymotrypsin-like activity) is added to each well to a final concentration of 50-100 µM.
-
Fluorescence Measurement: The fluorescence of the cleaved AMC product is measured over time using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence increase. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the inhibitors on cultured cells.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, MG132, or vehicle control (DMSO). Cells are typically incubated for 24-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration ~0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.
Western Blotting for Ubiquitinated Proteins
This technique is used to visualize the accumulation of polyubiquitinated proteins following inhibitor treatment.
-
Cell Treatment and Lysis: Cells are treated with this compound, MG132, or vehicle for the desired time. Cells are then washed with PBS and lysed in a denaturing buffer containing SDS (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Protein Quantification: Protein concentration is determined using a BCA or similar assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for ubiquitin (e.g., P4D1 or FK2). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The accumulation of high molecular weight polyubiquitinated proteins will appear as a smear in the lanes corresponding to inhibitor-treated samples.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct points of intervention of this compound and MG132 within the ubiquitin-proteasome system.
Figure 1: Overview of the Ubiquitin-Proteasome System and points of inhibition for this compound and MG132.
Figure 2: A generalized experimental workflow for comparing the cellular effects of this compound and MG132.
Conclusion
This compound presents a significant advantage over MG132 for researchers seeking a more selective tool to probe the ubiquitin-proteasome system. Its specific inhibition of p97/VCP allows for the dissection of pathways upstream of the proteasome with greater precision and fewer confounding off-target effects compared to the broader activity of MG132. While MG132 remains a valuable tool for inducing general proteasome inhibition, the higher specificity of this compound makes it a superior choice for targeted studies of p97 function and for experiments where minimizing off-target effects is critical. Researchers should carefully consider the specific goals of their study and the potential off-target effects of each compound when making their selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. invivogen.com [invivogen.com]
- 8. MG132 - Wikipedia [en.wikipedia.org]
- 9. MG132, a proteasome inhibitor, induces apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Proteasome Inhibitors [labome.com]
- 12. This compound functions as a dual inhibitor of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Nms-873 Effects with VCP/p97 siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of the allosteric VCP/p97 inhibitor, Nms-873, and the genetic knockdown of VCP/p97 via siRNA. The aim is to facilitate a deeper understanding of this compound's mechanism of action, including both its on-target and potential off-target effects, by cross-validating its pharmacological effects with the established consequences of VCP/p97 depletion.
Introduction to VCP/p97 and the Inhibitor this compound
Valosin-containing protein (VCP), also known as p97 in mammals, is a highly abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining protein homeostasis.[1][2][3] It functions as a chaperone, utilizing the energy from ATP hydrolysis to remodel or segregate ubiquitinated proteins from larger cellular structures, thereby facilitating their degradation by the proteasome.[3][4] VCP/p97 is involved in a multitude of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), mitochondrial-associated degradation, autophagy, and DNA damage repair.[1][3][5]
This compound is a potent and highly selective allosteric inhibitor of VCP/p97 ATPase.[6] It binds to a site at the interface of the D1 and D2 ATPase domains, stabilizing the ADP-bound state and interrupting the enzyme's catalytic cycle.[7][8] Inhibition of VCP/p97 by this compound leads to the activation of the unfolded protein response (UPR), interference with autophagy, and ultimately, cancer cell death.[6] However, recent studies have revealed that this compound also exhibits off-target effects, notably as a dual inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) at complex I and ATP synthase.[7][9] This can induce a metabolic shift towards glycolysis.[10][11]
Comparative Analysis of Cellular Effects: this compound vs. VCP/p97 siRNA
To dissect the on-target versus off-target effects of this compound, its pharmacological impact can be compared with the effects of specifically reducing VCP/p97 protein levels using small interfering RNA (siRNA).
Quantitative Data Summary
The following tables summarize key quantitative data comparing the effects of this compound treatment and VCP/p97 siRNA knockdown on various cellular parameters.
Table 1: Potency and Efficacy
| Parameter | This compound | VCP/p97 siRNA | Reference(s) |
| Target Inhibition | IC50 of ~30 nM for p97 ATPase activity | ~70-85% reduction in VCP/p97 protein levels | [6][12][13] |
| Anti-proliferative Activity (IC50) | HCT116: ~0.38 - 0.4 µM; HeLa: ~0.7 µM | Cell-line dependent, leads to cell cycle arrest and apoptosis | [6][12][14] |
Table 2: Impact on Protein Homeostasis
| Cellular Process | Effect of this compound | Effect of VCP/p97 siRNA | Reference(s) |
| Ubiquitinated Proteins | Accumulation | Significant accumulation | [12][14][15] |
| Unfolded Protein Response (UPR) | Activation (e.g., increased CHOP, ATF4) | Not explicitly quantified in the same manner, but ER stress is a known consequence. | [6][15] |
| Autophagy | Modulates autophagosome maturation | VCP/p97 is involved in autophagy; knockdown can impair this process. | [1][2][6] |
Table 3: Metabolic Effects
| Metabolic Parameter | Effect of this compound | Effect of VCP/p97 siRNA | Reference(s) |
| Glycolysis | Increased lactate production and glucose consumption | Not reported to have a direct, significant impact. | [7][10][11] |
| Oxidative Phosphorylation | Inhibition of Complex I and ATP synthase | No direct inhibitory effect reported. | [7][9] |
Signaling Pathways and Experimental Workflow
VCP/p97-Mediated Protein Degradation and this compound Inhibition
Caption: VCP/p97 pathway and this compound inhibition.
Experimental Workflow for Cross-Validation
Caption: Workflow for this compound and siRNA comparison.
Experimental Protocols
This compound Treatment Protocol
-
Cell Seeding: Plate cells (e.g., HCT116, HeLa) in appropriate culture vessels and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 24, 48, or 72 hours) depending on the endpoint being measured.[6][15]
-
Downstream Analysis: Harvest cells for subsequent analysis, such as Western blotting, cell viability assays, or metabolic measurements.
VCP/p97 siRNA Knockdown Protocol
-
siRNA Preparation: Resuspend lyophilized siRNA targeting VCP/p97 and a non-targeting control siRNA in RNase-free water to create a stock solution.[16]
-
Cell Seeding: Plate cells at a density that will result in 50-75% confluency at the time of transfection.[17]
-
Transfection Complex Formation:
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for VCP/p97 knockdown.[12][13] The optimal time should be determined empirically.
-
Validation of Knockdown: Confirm the reduction of VCP/p97 protein levels by Western blotting or qPCR.[13][18]
-
Phenotypic Analysis: Perform downstream assays to assess the cellular effects of VCP/p97 depletion.
Discussion and Conclusion
The cross-validation of this compound effects with VCP/p97 siRNA knockdown reveals both overlapping and distinct cellular consequences. Both approaches lead to the accumulation of ubiquitinated proteins and induce cell stress pathways, confirming that this compound effectively targets the VCP/p97-dependent protein degradation machinery.[12][14][15]
However, a key distinction lies in their metabolic impact. This compound induces a significant shift towards glycolysis, a phenotype not typically associated with VCP/p97 knockdown alone.[7][10][11] This strongly suggests that the metabolic effects of this compound are, at least in part, due to its off-target inhibition of mitochondrial respiration.[7][9]
Key Takeaways for Researchers:
-
On-Target Validation: The congruence in the effects on protein homeostasis pathways between this compound and VCP/p97 siRNA validates the on-target activity of the compound.
-
Off-Target Identification: The divergent metabolic phenotypes highlight the importance of using genetic approaches like siRNA knockdown to identify and characterize potential off-target effects of small molecule inhibitors.
-
Experimental Design: When using this compound to probe VCP/p97 function, it is crucial to consider its dual effects on protein homeostasis and cellular metabolism. Control experiments, including the use of VCP/p97 siRNA, are highly recommended for robust interpretation of results.
References
- 1. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Valosin-containing protein - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. scilit.com [scilit.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and this compound in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound functions as a dual inhibitor of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.biologists.com [journals.biologists.com]
- 13. researchgate.net [researchgate.net]
- 14. RNA interference of valosin-containing protein (VCP/p97) reveals multiple cellular roles linked to ubiquitin/proteasome-dependent proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
Comparative Proteomic Analysis of NMS-873 and CB-5083 Treated Cells: A Guide for Researchers
This guide provides an objective comparison of the cellular effects of two distinct inhibitors of the Valosin-containing protein (VCP)/p97, NMS-873 and CB-5083. Both compounds are significant in cancer research, targeting protein homeostasis, a critical pathway for the survival of malignant cells.[1] While both drugs inhibit p97, their different mechanisms of action lead to both shared and unique proteomic signatures, which are crucial for understanding their therapeutic potential and for the development of novel anti-cancer strategies.
Introduction to p97 Inhibitors: this compound and CB-5083
The AAA ATPase p97 is a master regulator of protein homeostasis, playing a central role in cellular processes such as the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[2][3] Its inhibition is a promising strategy for cancer therapy.[4]
-
CB-5083 is a first-in-class, ATP-competitive inhibitor that selectively targets the D2 ATPase domain of p97.[5] It has demonstrated broad antitumor activity in various hematologic and solid tumor models by disrupting protein homeostasis, leading to ER stress and apoptosis.[1][6] However, its clinical development was halted due to off-target effects.[2]
-
This compound is a potent, allosteric inhibitor of p97.[7] It binds to a distinct site at the interface of the D1 and D2 domains, stabilizing the ADP-bound state and interrupting the enzyme's catalytic cycle.[7][8] this compound has been shown to overcome resistance to ATP-competitive inhibitors like CB-5083, highlighting the therapeutic potential of targeting p97 through different mechanisms.[9][10]
Experimental Protocols: Quantitative Proteomics
The following protocol outlines a typical workflow for the comparative proteomic analysis of cells treated with this compound and CB-5083, based on tandem mass tag (TMT) labeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
2.1. Cell Culture and Treatment:
-
Human colorectal carcinoma HCT116 cells are cultured to approximately 80% confluency.
-
Cells are treated with either DMSO (vehicle control), a specified concentration of CB-5083 (e.g., 2 µM), or this compound (e.g., 4 µM) for various time points (e.g., 6 and 24 hours).[12] The concentrations are often chosen to be several-fold higher than the IC50 to ensure a robust response.[12]
-
Following treatment, cells are harvested, washed with PBS, and flash-frozen for storage.
2.2. Protein Extraction, Reduction, Alkylation, and Digestion:
-
Cell pellets are lysed in a buffer containing urea and protease/phosphatase inhibitors to denature proteins and prevent degradation.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Proteins are reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide (IAA) to permanently modify cysteine residues.
-
Proteins are digested overnight into smaller peptides using an enzyme such as Trypsin.
2.3. Tandem Mass Tag (TMT) Labeling:
-
Peptides from each treatment condition are individually labeled with a specific isobaric TMT reagent. This allows for the pooling of samples and simultaneous analysis and quantification.[12]
-
The labeling reaction is quenched, and the TMT-labeled peptide samples are combined into a single multiplexed sample.
2.4. High-pH Reversed-Phase Fractionation:
-
The pooled, TMT-labeled sample is fractionated using high-pH reversed-phase chromatography to reduce sample complexity and increase the depth of proteome coverage.[12]
2.5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Each fraction is analyzed on a high-resolution mass spectrometer, such as a Thermo Scientific Orbitrap.[13]
-
Peptides are separated by nano-flow liquid chromatography before being ionized and introduced into the mass spectrometer.
-
The instrument performs MS1 scans to measure peptide precursor ions and then selects ions for fragmentation (MS2) and reporter ion quantification (MS3), which provides the quantitative data for each TMT tag.[12]
2.6. Data Analysis:
-
The raw mass spectrometry data is processed using software like Proteome Discoverer.
-
Peptide and protein identification is performed by searching the data against a human protein database.
-
TMT reporter ion intensities are extracted to determine the relative abundance of each protein across the different treatment conditions.
-
Statistical analysis is performed to identify differentially expressed (DE) proteins (e.g., p-value < 0.05) for each treatment compared to the DMSO control.[12][14]
-
Functional enrichment analysis (e.g., GO, KEGG) is used to identify the biological pathways significantly affected by the treatments.[9][12]
Caption: General workflow for comparative quantitative proteomics.
Quantitative Data Summary
Proteomic analyses reveal both common and distinct cellular responses to this compound and CB-5083 treatment. The primary shared effect is the disruption of protein homeostasis, leading to the activation of the Unfolded Protein Response (UPR).[12] However, this compound exhibits a unique off-target effect on cellular metabolism.[9][10]
Table 1: Common Proteomic Signatures of this compound and CB-5083 Treatment
| Pathway/Process Affected | Key Upregulated Proteins | Biological Role | Citation |
| Unfolded Protein Response (UPR) / ER Stress | HSPA5 (BiP), HSP90B1, CALR, ATF4, DDIT3 (CHOP), XBP1s | Chaperoning, sensing misfolded proteins, and initiating stress response pathways leading to apoptosis. | [6][12][15] |
| Protein Processing in ER | ER-resident chaperones and folding enzymes | Attempting to restore protein folding capacity and homeostasis within the endoplasmic reticulum. | [12] |
| Protein Ubiquitination | K48-linked polyubiquitinated proteins | Accumulation of proteins targeted for degradation, indicating a block in the p97-dependent proteasome pathway. | [6][7] |
Table 2: Unique Proteomic Signature of this compound Treatment
| Pathway/Process Affected | Key Dysregulated Proteins | Biological Role | Citation |
| Glycolysis / Gluconeogenesis | Upregulated glycolytic enzymes | Promotion of glycolysis, leading to increased lactate production. | [9][14] |
| Oxidative Phosphorylation | Downregulated components of Complex I and ATP synthase (e.g., NDUFAF5) | Inhibition of mitochondrial respiration and ATP production. This effect is p97-independent. | [8][9] |
| TCA Cycle and Respiratory Chain | Downregulated enzymes | Disruption of central carbon metabolism and cellular energy production. | [9] |
Table 3: Comparative Summary of Differentially Expressed (DE) Proteins in HCT116 Cells (6h Treatment)
| Category | Number of DE Proteins | Overlap/Uniqueness | Citation |
| Proteins affected by CB-5083 | Varies by study | - | [12] |
| Proteins affected by this compound | Varies by study | - | [12] |
| Common DE Proteins | Overlapping set | Enriched in UPR and ER stress pathways. | [12] |
| DE Proteins Unique to this compound | 219 | Primarily involved in ATP metabolic processes, oxidative phosphorylation, and the TCA cycle. | [9][10] |
Signaling Pathways and Mechanisms
4.1. Common Pathway: p97 Inhibition and Induction of the Unfolded Protein Response (UPR)
Both this compound and CB-5083 inhibit p97, which is essential for extracting ubiquitinated, misfolded proteins from the ER for proteasomal degradation (ERAD).[15] Inhibition of p97 causes these misfolded proteins to accumulate, triggering ER stress and activating the three arms of the UPR: PERK, IRE1α, and ATF6.[6][15] Chronic UPR activation, particularly through the upregulation of the transcription factor CHOP, ultimately leads to apoptosis.[6][15] This shared mechanism underscores their potential as anti-cancer agents, especially in secretory cancers like multiple myeloma that are highly dependent on protein homeostasis.[1]
Caption: Shared pathway of UPR induction via p97 inhibition.
4.2. Unique Pathway of this compound: Dysregulation of Glycometabolism
A key distinction revealed by proteomics is that this compound, but not CB-5083, significantly dysregulates cellular metabolism.[9][10] this compound promotes glycolysis while inhibiting oxidative phosphorylation by targeting mitochondrial Complex I and ATP synthase.[8][9] Crucially, studies using this compound-resistant cells (with p97 mutations) have confirmed that this effect on glycometabolism is independent of its p97 inhibitory activity.[9][10] This "polypharmacology" suggests this compound has a dual mechanism of action: inducing ER stress via p97 inhibition and crippling cellular energy production through a separate, off-target mechanism. This dual action could be advantageous for cancer therapy, potentially overcoming resistance mechanisms that might arise against single-target agents.[9]
Caption: Comparative mechanisms of this compound and CB-5083.
Conclusion for Drug Development Professionals
Comparative proteomic analysis of this compound and CB-5083 provides critical insights for researchers and drug developers:
-
Shared On-Target Effects: Both inhibitors effectively induce the UPR and apoptosis by blocking the p97-ERAD pathway, validating p97 as a therapeutic target.[12]
-
Distinct Off-Target Effects: this compound possesses a unique p97-independent ability to inhibit mitochondrial respiration.[8][9] This polypharmacology could be exploited to create more effective anti-cancer therapies or to overcome resistance to ATP-competitive p97 inhibitors.[9][10]
-
Implications for Resistance: The development of resistance to CB-5083 is often linked to mutations in p97.[4] The distinct binding site and dual mechanism of this compound provide a clear rationale for its use in overcoming such resistance.[9][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomics analysis reveals the differential impact of the p97 inhibitor CB-5083 on protein levels in various cellular compartments of the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Multiplexed Single-Cell Proteomic Workflow Applicable to Drug Treatment Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemoproteomics Workflows | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. CB-5083, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A covalent p97/VCP ATPase inhibitor can overcome resistance to CB-5083 and this compound in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Nms-873 Against Other AAA ATPases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nms-873 has emerged as a potent, allosteric inhibitor of the AAA (ATPases Associated with diverse cellular activities) ATPase p97/VCP (Valosin-containing protein), a key player in protein homeostasis. Its high selectivity has been a focal point of research, positioning it as a valuable tool for studying p97-mediated pathways and as a potential therapeutic agent. This guide provides a comprehensive comparison of this compound's specificity against other AAA ATPases, supported by experimental data and detailed protocols.
Executive Summary
This compound exhibits remarkable selectivity for p97/VCP over other AAA ATPases. While it potently inhibits p97 in the low nanomolar range, its activity against a panel of other AAA ATPases is significantly lower, generally with IC50 values greater than 10 µM.[1][2] This selectivity is attributed to its unique allosteric binding site at the interface of the D1 and D2 domains of p97, a site not conserved across other AAA ATPases.[3] However, recent studies have revealed off-target effects of this compound, notably the inhibition of mitochondrial respiratory Complex I and ATP synthase, which appear to be independent of its action on p97.[3][4]
Data Presentation: this compound Specificity Profile
The following table summarizes the inhibitory activity of this compound against its primary target, p97/VCP, and other representative AAA ATPases.
| Target AAA ATPase | Family | Function | This compound IC50 | Reference |
| p97/VCP | Type II AAA+ | Protein quality control, ERAD, autophagy | ~30 nM | [1] |
| NSF | Type II AAA+ | Vesicular transport, membrane fusion | No activity | [5] |
| VPS4B | Type I AAA+ | Multivesicular body biogenesis | No activity | [5] |
| Other AAA ATPases | Various | Various cellular processes | >10 µM | [1][2] |
| Mitochondrial Complex I | Off-target | Oxidative phosphorylation | Potent inhibitor | [3][4] |
| Mitochondrial ATP synthase | Off-target | Oxidative phosphorylation | Weak inhibitor | [3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).
p97/VCP in the Ubiquitin-Proteasome System
p97/VCP plays a crucial role in the ubiquitin-proteasome system by extracting ubiquitinated proteins from cellular complexes or membranes, thereby facilitating their degradation by the proteasome.
Caption: Role of p97/VCP in the ubiquitin-proteasome pathway and its inhibition by this compound.
Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway
This compound-mediated inhibition of p97 disrupts the ERAD pathway, leading to the accumulation of misfolded proteins in the endoplasmic reticulum and triggering the unfolded protein response (UPR).
Caption: The role of p97/VCP in the ERAD pathway and the effect of this compound.
Experimental Workflow for Assessing Inhibitor Specificity
A generalized workflow for determining the specificity of an inhibitor against a panel of enzymes.
Caption: Workflow for determining the specificity profile of an enzyme inhibitor.
Experimental Protocols
NADH-Coupled ATPase Assay for Specificity Profiling
This assay is a continuous spectrophotometric method used to measure the rate of ATP hydrolysis by monitoring the oxidation of NADH. It is a robust method for determining the IC50 values of inhibitors against a panel of ATPases.
Principle: The hydrolysis of ATP to ADP by the AAA ATPase is coupled to two enzymatic reactions. First, pyruvate kinase (PK) regenerates ATP from ADP and phosphoenolpyruvate (PEP), producing pyruvate. Second, lactate dehydrogenase (LDH) reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified AAA ATPases (p97/VCP, NSF, Katanin, Spastin, etc.)
-
This compound and other control inhibitors
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
384-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the inhibitor (e.g., this compound) in DMSO.
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.
-
Prepare serial dilutions of the inhibitor in the reaction mixture.
-
-
Enzyme and Inhibitor Incubation:
-
Add a constant amount of each purified AAA ATPase to the wells of the microplate containing the serially diluted inhibitor.
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Start the reaction by adding a fixed concentration of ATP to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader. Collect data points at regular intervals.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration.
-
Subtract the background rate (from no-enzyme controls).
-
Normalize the rates to the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each enzyme.
-
Conclusion
This compound is a highly potent and selective allosteric inhibitor of p97/VCP. Its specificity is a key attribute that makes it a valuable research tool for dissecting the complex cellular functions of p97. While the discovery of off-target effects on mitochondrial respiration necessitates careful interpretation of cellular toxicity data, the significant window between its on-target and off-target activities underscores its utility. The experimental protocols outlined in this guide provide a framework for researchers to independently verify and further explore the specificity profile of this compound and other AAA ATPase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NMS 873 | p97 ATPase | Tocris Bioscience [tocris.com]
- 3. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. duepublico2.uni-due.de [duepublico2.uni-due.de]
In vitro vs in vivo effects of Nms-873 a comparative analysis
A Comparative Analysis of the VCP/p97 Inhibitor for Researchers and Drug Development Professionals
NMS-873, a potent allosteric inhibitor of Valosin-Containing Protein (VCP)/p97, has demonstrated significant promise in preclinical in vitro studies. Its unique mechanism of action and high specificity have made it a valuable tool for dissecting the cellular functions of VCP/p97, a key player in protein homeostasis. However, the transition from laboratory bench to clinical application has been stymied by significant in vivo challenges, primarily its poor metabolic stability and lack of efficacy in living organisms. This guide provides a comparative analysis of the in vitro and in vivo effects of this compound, offering a comprehensive overview for researchers and drug development professionals.
In Vitro Profile: Potency and a Dual-Edged Sword
In the controlled environment of cell culture, this compound exhibits potent and selective inhibition of VCP/p97, an AAA+ ATPase crucial for processes such as protein degradation, autophagy, and DNA damage repair.
On-Target Effects:
This compound binds to an allosteric site on the VCP/p97 hexamer, distinct from the ATP-binding pocket, leading to the stabilization of the ADP-bound state and interruption of the enzyme's catalytic cycle.[1] This targeted inhibition triggers several downstream cellular events, making it an attractive candidate for cancer therapy. Key on-target effects include:
-
Induction of the Unfolded Protein Response (UPR): Inhibition of VCP/p97 disrupts endoplasmic reticulum-associated degradation (ERAD), leading to an accumulation of misfolded proteins in the ER and activating the UPR.[2][3]
-
Interference with Autophagy: this compound impairs autophagosome maturation, a critical cellular recycling process that is often co-opted by cancer cells for survival.[2][3][4]
-
Antiproliferative Activity: By disrupting these crucial cellular processes, this compound demonstrates potent antiproliferative effects across a wide range of cancer cell lines.[2][4]
Off-Target Effects: A Mitochondrial Conundrum:
Despite its high selectivity for VCP/p97 over other ATPases, further investigation has revealed unexpected off-target effects of this compound on mitochondrial function.[1] This discovery has added a layer of complexity to the interpretation of its cytotoxic effects. Specifically, this compound has been shown to:
-
Inhibit Mitochondrial Complex I and ATP Synthase: this compound directly inhibits two key components of the electron transport chain, leading to a disruption of oxidative phosphorylation.[1][5][6]
-
Induce a Shift to Glycolysis: As a consequence of impaired mitochondrial respiration, cells treated with this compound exhibit a metabolic shift towards aerobic glycolysis to meet their energy demands.[5][7] This effect is independent of its VCP/p97 inhibitory activity.[5][7]
Comparative In Vitro Data
The following table summarizes the key in vitro data for this compound and compares it with CB-5083, an ATP-competitive VCP/p97 inhibitor that has progressed to clinical trials.
| Parameter | This compound | CB-5083 | Reference |
| Mechanism of Action | Allosteric VCP/p97 inhibitor | ATP-competitive VCP/p97 inhibitor | [1][2][8] |
| IC50 (p97 ATPase activity) | 30 nM | Not explicitly stated, but potent | [2] |
| Antiproliferative IC50 (HCT116 cells) | 0.38 µM - 0.4 µM | ~0.3 µM | [1][3] |
| Effect on UPR | Induces UPR | Induces UPR | [2][8] |
| Effect on Autophagy | Interferes with maturation | Disrupts autophagy | [2] |
| Effect on Mitochondrial Respiration | Inhibits Complex I and ATP synthase | Does not directly inhibit | [1][5][7] |
| Effect on Glycolysis | Induces shift to glycolysis | No direct effect | [5][7] |
In Vivo Profile: The Achilles' Heel
In stark contrast to its promising in vitro activity, this compound has demonstrated a significant lack of efficacy in in vivo models. This is primarily attributed to its extremely poor metabolic availability .[9] The compound is rapidly metabolized, preventing it from reaching therapeutic concentrations in target tissues. This fundamental pharmacokinetic limitation has halted its further development as a clinical candidate.
In contrast, other VCP/p97 inhibitors like CB-5083 have shown in vivo activity in preclinical cancer models, leading to their advancement into human clinical trials.[7][10][11]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathways affected by this compound.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
p97 ATPase Activity Assay (NADH-coupled assay)
This assay measures the ATPase activity of recombinant VCP/p97 by monitoring the formation of ADP.
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 150 mM KCl, 5 mM MgCl2, 0.5 mM DTT, and 0.1 mg/ml BSA.
-
Enzyme and Inhibitor Incubation: Incubate recombinant VCP/p97 enzyme with varying concentrations of this compound for a specified period (e.g., 30 minutes) at room temperature.
-
Initiate Reaction: Start the reaction by adding ATP to the mixture.
-
Coupled Enzyme System: The production of ADP is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase. The decrease in NADH is monitored by measuring the absorbance at 340 nm.
-
Data Analysis: The rate of NADH oxidation is proportional to the ATPase activity of VCP/p97. IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for a specified duration (e.g., 72 hours).
-
Lysis and ATP Measurement: Add the CellTiter-Glo® reagent to each well, which lyses the cells and provides the necessary substrate for the luciferase reaction.
-
Luminescence Reading: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for UPR and Autophagy Markers
This technique is used to detect changes in the expression levels of key protein markers.
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for UPR markers (e.g., ATF4, CHOP) or autophagy markers (e.g., LC3, p62).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
Mitochondrial Complex I Activity Assay
This assay measures the activity of Complex I in isolated mitochondria.
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Reaction Setup: Prepare a reaction buffer containing the isolated mitochondria and a specific substrate for Complex I (e.g., NADH).
-
Inhibitor Treatment: Add varying concentrations of this compound to the reaction.
-
Activity Measurement: Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm.
-
Data Analysis: The rate of NADH oxidation reflects the activity of Complex I. The inhibitory effect of this compound is determined by comparing the activity in treated samples to that in untreated controls.
Conclusion and Future Directions
This compound remains an invaluable research tool for elucidating the complex biology of VCP/p97. Its potent and selective in vitro activity, coupled with its newly discovered off-target effects on mitochondrial metabolism, provides a unique pharmacological probe. However, its poor pharmacokinetic properties present a significant hurdle for its clinical development.
For drug development professionals, the story of this compound serves as a crucial case study. It highlights the importance of early-stage ADME (absorption, distribution, metabolism, and excretion) profiling to identify compounds with viable in vivo potential. While this compound itself is unlikely to progress to the clinic, the knowledge gained from its study can inform the design of future VCP/p97 inhibitors with improved drug-like properties. The distinct allosteric binding site of this compound remains an attractive target for the development of novel therapeutics that may overcome resistance to ATP-competitive inhibitors. The challenge lies in designing molecules that retain the potent in vitro activity of this compound while possessing the necessary metabolic stability to be effective in vivo.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NMS 873 | Other ER Stress/UPR Inhibitors: R&D Systems [rndsystems.com]
- 4. Mitochondrial Complex I Activity Assay Kit sufficient for 100 colorimetric tests [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. CB-5083, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validating the dual-inhibitor effect of Nms-873 in different cell lines
For Immediate Release
[City, State] – The small molecule inhibitor NMS-873, initially identified as a highly potent and specific allosteric inhibitor of Valosin-Containing Protein (VCP/p97), demonstrates a complex dual-inhibitory mechanism affecting both protein homeostasis and mitochondrial respiration. This guide provides a comparative analysis of this compound's effects across various cell lines, supported by experimental data and detailed protocols, to aid researchers in the fields of cancer biology, neurodegenerative disease, and drug development.
This compound binds to an allosteric site at the interface of the D1 and D2 domains of the VCP/p97 hexamer, disrupting its ATPase activity.[1][2] This inhibition leads to the accumulation of poly-ubiquitinated proteins and triggers the Unfolded Protein Response (UPR), ultimately inducing cancer cell death.[2][3][4] However, subsequent research has revealed an unexpected off-target effect: this compound also functions as a dual inhibitor of mitochondrial complex I and ATP synthase, impairing oxidative phosphorylation.[1][5] This polypharmacology contributes to its cytotoxic effects in a manner that can be independent of its action on VCP/p97.[6][7]
Comparative Performance in Cancer Cell Lines
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. Its efficacy, however, can be influenced by the cell line's metabolic phenotype and the development of resistance.
| Cell Line | Cancer Type | This compound IC50 | Comparison Compound | Comparison IC50 | Reference |
| HCT116 | Colon Carcinoma | 380 nM | - | - | [8] |
| HCT116 | Colon Carcinoma | 2.7 µM (PPA) | PPA | 2.7 µM | [9] |
| HCT116 (Parental) | Colon Carcinoma | ~15-fold lower than resistant | This compound (Resistant) | >15-fold higher | [10] |
| HCT116 (CB-5083 Resistant) | Colon Carcinoma | Effective | CB-5083 | 72-fold less effective | [9] |
| HeLa | Cervical Cancer | - | PPA | 6.1 µM | [9] |
| RPMI8226 | Multiple Myeloma | - | PPA | 3.4 µM | [9] |
| Various Hematological & Solid Tumors | - | 0.08 µM to 2 µM | - | - | [11] |
Key Observations:
-
This compound is effective in the low micromolar to nanomolar range in various cancer cell lines.[11]
-
Resistance to this compound can arise through mutations in VCP/p97, such as the A530T mutation in the D2 domain, which reduces the inhibitor's binding affinity.[10]
-
Importantly, this compound can overcome resistance to other VCP/p97 inhibitors like CB-5083, which is an ATP-competitive inhibitor.[6][12] This suggests a potential therapeutic strategy for tumors that have developed resistance to other VCP/p97-targeting drugs.
-
The off-target effect on mitochondrial respiration appears to be more pronounced in cancer cells compared to normal fibroblasts, with an IC50 for complex I inhibition of approximately 10 nM in HCT116 cells, significantly lower than the 1.3 µM observed in L939 fibroblasts.[7]
Signaling Pathways and Mechanisms of Action
This compound's dual-inhibitor effect triggers two major cellular stress pathways, leading to apoptosis.
Caption: this compound's dual inhibition of VCP/p97 and mitochondria.
Experimental Protocols
VCP/p97 ATPase Activity Assay (NADH-Coupled)
This two-step assay is used to determine the enzymatic activity of VCP/p97 and the inhibitory effect of compounds like this compound.[3][4]
Caption: Workflow for the VCP/p97 ATPase activity assay.
Methodology:
-
Reaction Mixture: The assay is typically performed in a 96- or 384-well plate with a reaction buffer containing 50 mM Hepes (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 0.2 mg/mL BSA.[4]
-
Step 1: Recombinant VCP/p97 is incubated with the test compound (e.g., this compound) and an ATP-regenerating system consisting of pyruvate kinase (PK) and phosphoenolpyruvate (PEP). The VCP ATPase activity produces ADP, which is immediately used by PK to convert PEP to pyruvate, regenerating ATP.[3][4]
-
Step 2: The enzymatic reaction is quenched with EDTA. NADH and lactate dehydrogenase (LDH) are then added. LDH catalyzes the reduction of the accumulated pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+.[3][4]
-
Measurement: The decrease in NADH concentration is measured by monitoring the absorbance at 340 nm.[3][4]
Cell Viability and Anti-Proliferation Assays
These assays are crucial for determining the cytotoxic and cytostatic effects of this compound on different cell lines.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or other inhibitors for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using various methods, such as:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
Trypan Blue Exclusion Assay: Stains non-viable cells blue.
-
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Concluding Remarks
This compound stands out as a potent anti-cancer agent with a unique dual-inhibitory mechanism. Its ability to target both VCP/p97-mediated protein homeostasis and mitochondrial respiration provides a multi-pronged attack on cancer cell survival. While the off-target effects on mitochondria need to be carefully considered in experimental design and interpretation, they also present a potential therapeutic advantage, especially in overcoming resistance to other VCP/p97 inhibitors. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of this compound and the intricate interplay between cellular proteostasis and metabolism.
References
- 1. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound functions as a dual inhibitor of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and this compound in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
NMS-873's Unique Impact on Glycometabolism Sets It Apart from Other p97 Inhibitors
A comparative analysis reveals that the allosteric p97 inhibitor NMS-873 uniquely dysregulates cancer cell glycometabolism, an effect not observed with other p97 inhibitors such as the ATP-competitive inhibitor CB-5083 or UPCDC-30245. This distinction arises from an off-target mechanism independent of p97 inhibition, involving the direct inhibition of mitochondrial complex I and ATP synthase.
Recent studies have illuminated a critical difference in the mechanism of action of this compound compared to its counterparts. While all are designed to inhibit the function of p97, a key player in protein quality control, this compound alone profoundly impacts cellular energy pathways, specifically promoting glycolysis and inhibiting oxidative phosphorylation.[1][2] This effect is so pronounced that it is observed through increased glucose consumption and lactate production in cancer cell lines treated with this compound, a phenomenon absent in cells treated with CB-5083, UPCDC-30245, or the proteasome inhibitor MG132.[1]
Evidence strongly suggests that this alteration of glycometabolism by this compound is not a consequence of its p97 inhibitory activity. Experiments using this compound-resistant cell lines, which harbor mutations in p97 that reduce the inhibitor's binding potency, still exhibit the same metabolic shift when treated with this compound.[1][3][4] This indicates that this compound acts on other cellular targets to induce these metabolic changes.
Further investigation has identified mitochondrial complex I and ATP synthase as direct off-targets of this compound.[1][2][5] By inhibiting these key components of the electron transport chain, this compound effectively shuts down oxidative phosphorylation, forcing cells to rely on glycolysis for ATP production. This metabolic reprogramming represents a significant vulnerability that can be exploited for therapeutic benefit. For instance, combining this compound with a glycolysis inhibitor like 2-deoxy-d-glucose (2-DG) has been shown to enhance its anti-proliferative effects.[1]
In contrast, other p97 inhibitors like CB-5083 do not exhibit this effect on glycometabolism.[1] Their primary mechanism of action remains the on-target inhibition of p97, leading to the accumulation of ubiquitinated proteins and induction of the unfolded protein response.[6][7] While effective in disrupting protein homeostasis, they do not present the same metabolic liabilities as this compound. The distinct cellular effects of another allosteric inhibitor, UPCDC-30245, are also noted, as it has been shown to block endo-lysosomal degradation, a feature not observed with CB-5083.[8][9]
This unique dual-action of this compound—inhibiting both p97 and mitochondrial respiration—positions it as a compound with a distinct therapeutic profile. The polypharmacology of this compound could be advantageous in treating cancers that are reliant on oxidative phosphorylation or those that can be sensitized by metabolic modulation.
Comparative Data on Glycometabolism
The following table summarizes the differential effects of this compound and other inhibitors on key metabolic parameters in HCT116 colon cancer cells after 6 hours of treatment.
| Compound | Concentration | Change in Medium Glucose | Change in Medium Lactate |
| DMSO (Control) | - | Baseline | Baseline |
| This compound | 4 µM | Decreased | Increased |
| CB-5083 | 4 µM | No Significant Change | No Significant Change |
| UPCDC-30245 | 4 µM | No Significant Change | No Significant Change |
| MG132 | 1 µM | No Significant Change | No Significant Change |
Data sourced from studies on HCT116 colon cancer cells.[1][10]
Signaling Pathways and Mechanisms
The following diagrams illustrate the distinct mechanisms of action of this compound compared to other p97 inhibitors.
Experimental Protocols
Measurement of Glucose and Lactate Levels
Objective: To quantify the effect of p97 inhibitors on glucose consumption and lactate production in cancer cells.
Methodology:
-
Cell Culture: HCT116 cells were seeded in 6-well plates and cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin until they reached 70-80% confluency.
-
Compound Treatment: The culture medium was replaced with fresh medium containing either DMSO (vehicle control), 4 µM this compound, 4 µM CB-5083, 4 µM UPCDC-30245, or 1 µM MG132.
-
Sample Collection: After 6 hours of incubation, the cell culture medium was collected.
-
Metabolite Analysis: The concentrations of glucose and lactate in the collected medium were measured using a glucose and lactate analyzer (e.g., YSI 2900 Biochemistry Analyzer).
-
Data Normalization: The obtained values were normalized to the cell number to account for any differences in cell proliferation between the treatment groups.[1]
Proteomic Analysis of Differentially Expressed Proteins
Objective: To identify the cellular pathways uniquely affected by this compound.
Methodology:
-
Cell Treatment and Lysis: HCT116 cells were treated with DMSO, 4 µM this compound, 4 µM CB-5083, or 1 µM MG132 for 6 hours. Cells were then harvested and lysed.
-
Protein Digestion and Labeling: Proteins from each condition were extracted, quantified, and digested into peptides. The resulting peptides were labeled with tandem mass tags (TMT) for quantitative comparison.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptides were separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and quantify the proteins.
-
Data Analysis: The proteomic data was analyzed to identify differentially expressed proteins between the different treatment groups. Functional enrichment analysis (e.g., KEGG pathway and Gene Ontology) was performed on the proteins uniquely dysregulated by this compound to identify the affected biological processes.[1]
Experimental Workflow for Identifying Off-Target Effects
The following diagram outlines the workflow used to determine that the effect of this compound on glycometabolism is independent of p97.
References
- 1. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound functions as a dual inhibitor of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The p97 Inhibitor CB-5083 Is a Unique Disrupter of Protein Homeostasis in Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of NMS-873: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of NMS-873, a potent and selective allosteric inhibitor of VCP/p97.
The following procedures are based on general best practices for hazardous chemical waste disposal and should be adapted to comply with the specific regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles to protect from dust or splashes.
-
Lab Coat: A standard lab coat to protect clothing and skin.
Step-by-Step Disposal Procedure for this compound
This procedure applies to solid this compound powder and any materials, such as weighing paper or pipette tips, that are grossly contaminated with the compound.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: Treat all this compound, including unused or expired product and contaminated materials, as hazardous chemical waste.
-
Solid Waste Only: This disposal stream is for solid waste only. Do not mix with liquid wastes.[1][2]
2. Container Selection and Preparation:
-
Original Container: Whenever possible, dispose of solid this compound in its original manufacturer's container.[1][3]
-
Alternative Container: If the original container is not available or is compromised, use a new, clean, and dry container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is a suitable alternative.[4][5]
-
Container Integrity: Ensure the container is in good condition, with no cracks, leaks, or visible damage.[4][6]
3. Labeling the Waste Container:
-
Hazardous Waste Label: Affix a "Hazardous Waste" label, provided by your institution's EHS department, to the container.[4][7][8]
-
Complete Information: Fill out the label completely and legibly.[8] Information required typically includes:
4. Accumulating this compound Waste:
-
Solid Waste Collection: Carefully place the solid this compound waste into the prepared and labeled container.
-
Avoid Dust Formation: Handle the solid powder in a way that minimizes the generation of dust.
-
Contaminated Materials: Place any materials grossly contaminated with this compound, such as weighing boats or contaminated gloves, in the same solid waste container.
-
Keep Container Closed: The waste container must be kept securely closed at all times, except when adding waste.[1][4][6] This prevents spills and accidental exposure.
5. Storage of this compound Waste in the Laboratory:
-
Designated Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory where the waste is generated.[3][9][10]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[1][3][4] The secondary container must be chemically compatible with the waste.
6. Arranging for Disposal:
-
Contact EHS: Once the container is full or is approaching the institutional time limit for storage in an SAA (often 90 days), arrange for a pickup by your institution's EHS department.[1]
-
Follow Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a phone call.[8][9]
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or down the drain.[8][12]
Emergency Procedures for Spills
In the event of a small spill of solid this compound:
-
Restrict Access: Prevent others from entering the area.
-
Wear PPE: Ensure you are wearing appropriate PPE.
-
Contain the Spill: If it is a powder, cover it with a damp paper towel to prevent it from becoming airborne.
-
Clean the Spill: Carefully sweep up the spilled material and any contaminated cleaning materials.[13]
-
Dispose of Cleanup Materials: Place all cleanup materials into the designated this compound solid hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department, following your institution's policies.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of solid this compound waste.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Chemical Waste Containers - Environmental Health and Safety [umaryland.edu]
- 5. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. 10.1 Hazardous Chemical Waste Container Requirements | Environment, Health and Safety [ehs.cornell.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. How to Prepare and Store Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 13. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling NMS-873
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of NMS-873, a potent and selective allosteric inhibitor of VCP/p97 ATPase. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
The handling of this compound necessitates the use of standard laboratory personal protective equipment to minimize exposure and mitigate risks. The following table summarizes the required PPE and safety measures.
| Protection Type | Equipment/Procedure | Purpose |
| Eye and Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] | To protect against splashes or dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with the compound. |
| Body Protection | A properly fitting lab coat that is fully fastened.[2] | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Not generally required with adequate ventilation. Use a NIOSH (US) or CEN (EU) approved respirator if dust formation is likely.[3] | To prevent inhalation of dust particles. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][4] | To prevent accidental ingestion. |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood.[3] | To minimize inhalation exposure. |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound throughout the experimental workflow.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Recommended storage temperatures are typically +4°C for short-term and -20°C or -80°C for long-term storage of solutions.[5][6]
Preparation of Stock Solutions
-
Pre-calculation: Before weighing, calculate the required amount of this compound and solvent needed to achieve the desired concentration. This compound is soluble in DMSO.[6]
-
Weighing: Conduct weighing in a chemical fume hood to avoid inhalation of any airborne powder.
-
Dissolving: Add the solvent to the weighed this compound in a fume hood. Ensure the container is capped and sealed properly after preparation.
Handling During Experiments
-
Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above.
-
Aseptic Technique: If working with cell cultures, maintain sterile techniques to prevent contamination.
-
Minimize Aerosols: Perform all procedures carefully to minimize the creation of splashes or aerosols.[7]
-
Labeling: Clearly label all containers with the name of the compound, concentration, date, and your initials.[4]
Spill Cleanup
-
Alert Others: Immediately alert personnel in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Containment: For small spills, use absorbent material to contain the spill.
-
Cleanup: Wearing appropriate PPE, sweep up solid material or absorb liquid spills. Place the waste in a sealed, labeled container for proper disposal.[3]
-
Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Visualizing Safe Handling and Mechanism of Action
To further clarify the procedures and the compound's mechanism, the following diagrams illustrate the experimental workflow for safe handling and the signaling pathway of VCP/p97 inhibition.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
